Thiophene-2,3-dicarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
thiophene-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4S/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHKYDVSWLFRAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292334 | |
| Record name | thiophene-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292334 | |
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Molecular Weight |
172.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451-95-2 | |
| Record name | 2,3-Thiophenedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81792 | |
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| Record name | thiophene-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thiophene-2,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | 2,3-Thiophenedicarboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V973J2YFE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spectroscopic Characterization of Thiophene-2,3-dicarboxylic Acid
Executive Summary
Thiophene-2,3-dicarboxylic acid (CAS 1455-77-2) is a critical heterocyclic building block utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, particularly Metal-Organic Frameworks (MOFs). Its structural rigidity, combined with the chelating ability of the adjacent carboxylic acid groups, makes it a potent ligand for coordination chemistry.[1]
This guide provides a rigorous spectroscopic profile of this compound. Unlike generic data sheets, this document focuses on the causality behind spectral features—explaining why signals appear where they do—and establishes a self-validating protocol for distinguishing the 2,3-isomer from its common regioisomers (e.g., 2,5-dicarboxylic acid).
Structural & Physical Properties[2][3][4]
Before spectroscopic analysis, fundamental physical constants must be verified to ensure sample purity.
| Property | Value / Range | Notes |
| Molecular Formula | C₆H₄O₄S | |
| Molecular Weight | 172.16 g/mol | |
| Appearance | White to off-white crystalline solid | Darkens upon oxidation/light exposure.[2] |
| Melting Point | 285 – 287 °C (dec.)[3] | Significantly higher than mono-acids due to H-bonding network. |
| Solubility | DMSO, MeOH, DMF | Insoluble in non-polar solvents (CHCl₃, Hexane). |
| pKa (Predicted) | pKa₁ ≈ 2.79, pKa₂ ≈ 5.38 | First proton is highly acidic due to ortho-effect and electron-withdrawing S. |
Vibrational Spectroscopy (FT-IR)
Methodological Insight: Due to the strong intermolecular hydrogen bonding of the dicarboxylic acid motif, the solid-state spectrum (KBr pellet) is dominated by broad O-H features. For precise fingerprinting of the thiophene ring, Raman spectroscopy is often complementary, but IR remains the standard for functional group validation.
Key Vibrational Bands[3][4][7][8]
| Frequency (cm⁻¹) | Assignment | Mechanistic Insight |
| 2500 – 3300 | O-H Stretch (Broad) | Characteristic of carboxylic acid dimers. The extreme breadth confirms the formation of strong intermolecular hydrogen bond networks in the crystal lattice. |
| 1680 – 1710 | C=O Stretch (Strong) | The carbonyl stretch is split or broadened due to the two distinct environments of the C2 and C3 carboxyl groups. |
| 1510 – 1540 | C=C Ring Stretch | Asymmetric stretching of the thiophene ring. |
| 1400 – 1450 | C=C / C-C Ring Stretch | Symmetric ring breathing modes. |
| 850 – 900 | C-H Out-of-Plane Bending | Diagnostic region for substitution pattern. |
| 600 – 700 | C-S Stretch | The C-S bond vibration is weaker in IR but crucial for confirming the heterocycle identity. |
Nuclear Magnetic Resonance (NMR) Characterization
Critical Protocol: Standard chloroform (
¹H NMR (400 MHz, DMSO-d₆)
The definitive identification of the 2,3-isomer versus the 2,4- or 2,5-isomers relies on the spin-spin coupling constant (
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling ( | Assignment | Structural Logic |
| 12.5 – 13.5 | Broad Singlet | 2H | - | -COOH | Deshielded acidic protons. Often broad due to exchange. |
| 7.95 – 8.05 | Doublet | 1H | H-5 | Protons adjacent to Sulfur (α-position) are most deshielded. | |
| 7.50 – 7.60 | Doublet | 1H | H-4 | Protons at the β-position are relatively shielded compared to H-5. |
Self-Validating Logic (The Coupling Constant Rule):
-
2,3-Substitution (Target): Protons are at 4 and 5 (ortho).
Hz. -
2,5-Substitution: Protons are at 3 and 4 (ortho).
Hz. -
2,4-Substitution: Protons are at 3 and 5 (meta).
Hz.[4]
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| 163.0, 165.5 | C=O (Carboxyl) | Two distinct carbonyl signals due to the non-equivalent 2,3 positions. |
| 138.0 – 142.0 | C-2, C-3 (Quaternary) | Ipso-carbons bearing the carboxyl groups. |
| 133.0 – 135.0 | C-5 (CH) | α-Carbon (adjacent to S). |
| 128.0 – 130.0 | C-4 (CH) | β-Carbon. |
Mass Spectrometry & Fragmentation
Technique: ESI-MS (Negative Mode) is preferred for dicarboxylic acids, typically yielding
The "Ortho Effect" Pathway
A specific fragmentation pathway distinguishes 2,3-dicarboxylic acids from their isomers. The proximity of the two carboxyl groups allows for the thermal or impact-induced elimination of water to form a cyclic anhydride intermediate before further fragmentation.
Fragmentation Ions:
-
m/z 172: Molecular Ion
. -
m/z 154:
. Diagnostic of the ortho arrangement (formation of thiophene-2,3-dicarboxylic anhydride). -
m/z 127:
. Loss of one carboxyl group.[5] -
m/z 45:
.
Visualization of Characterization Workflows
Diagram 1: Isomer Differentiation Logic
This flowchart illustrates the decision-making process to confirm the specific isomer using spectroscopic data.
Caption: Logic flow for distinguishing this compound from regioisomers via NMR coupling constants.
Diagram 2: The Ortho-Effect Fragmentation Pathway
Visualizing the mass spectrometry fragmentation unique to the 2,3-substitution.
Caption: Mass spectral fragmentation pathway showing the diagnostic loss of water (Ortho Effect).
Experimental Protocol: Routine Characterization
For researchers synthesizing or validating this compound, follow this standardized workflow:
-
Visual Inspection: Confirm the solid is white/off-white.[2][3] Yellowing indicates oxidation.
-
Solubility Check: Attempt to dissolve ~10 mg in 0.6 mL DMSO-d₆. If insoluble, sonicate. If still insoluble, the sample may be the metal salt rather than the free acid.
-
NMR Acquisition:
-
Set relaxation delay (
) to >2 seconds to ensure integration accuracy of the aromatic protons. -
Acquire 16 scans.
-
Pass Criteria: Observation of two doublets (
Hz) in the 7.5–8.1 ppm region.
-
-
Melting Point Verification:
-
Ramp rate: 5 °C/min until 250 °C, then 1 °C/min.
-
Pass Criteria: Sharp melting/decomposition > 280 °C.
-
References
-
PubChem. this compound (CID 255852). National Library of Medicine. [Link]
-
NIST Chemistry WebBook. Thiophene-2-carboxylic acid (Analogous Spectral Data). [Link]
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- 3. This compound Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price & Bulk Supply [chemheterocycles.com]
- 4. Thiophene-3,4-dicarboxylic acid CAS#: 4282-29-5 [m.chemicalbook.com]
- 5. article.sapub.org [article.sapub.org]
Solubility of Thiophene-2,3-dicarboxylic Acid in Organic Solvents: A Technical Guide
Executive Summary
Thiophene-2,3-dicarboxylic acid (T23DCA) is a critical heterocyclic building block used extensively in the synthesis of pharmaceuticals, organic semiconductors, and metal-organic frameworks (MOFs).[1] Its rigid thiophene core and dual carboxylic acid functionalities govern its solubility profile, which is dominated by strong intermolecular hydrogen bonding and high crystal lattice energy.
This guide provides a comprehensive analysis of the solubility behavior of T23DCA. Unlike simple monoprotic acids, T23DCA exhibits a solubility landscape defined by its high melting point (~285–287 °C) and pH-dependent speciation.[1] This document details the physicochemical drivers of its dissolution, provides a qualitative solubility landscape based on experimental synthesis workflows, and establishes a rigorous protocol for the quantitative determination of solubility for process optimization.
Physicochemical Profile & Solubility Drivers
Understanding the solid-state properties of T23DCA is prerequisite to predicting its behavior in solution. The compound's high melting point indicates a stable crystal lattice held together by an extensive hydrogen-bonding network between carboxylic acid dimers.
| Property | Value | Implication for Solubility |
| CAS Number | 1451-95-2 | Unique Identifier |
| Molecular Weight | 172.16 g/mol | Moderate size, diffusion not rate-limiting |
| Melting Point | 285–287 °C | High lattice energy; requires high-boiling solvents or disruption of H-bonds for dissolution.[1] |
| pKa (Predicted) | pKa₁ ≈ 2.79; pKa₂ ≈ 5.38 | Highly acidic; solubility in water is pH-dependent.[1] Soluble as a dianion at pH > 6. |
| H-Bond Donors | 2 (Carboxylic -OH) | Strong self-association in non-polar solvents.[1] |
| H-Bond Acceptors | 5 (O and S) | Excellent potential for solubility in protic solvents (MeOH, EtOH).[1] |
Solubility Landscape: Solvent Selection Guide
The following classification is derived from experimental synthesis and purification protocols. T23DCA follows a "Like Dissolves Like" mechanism where polar protic and aprotic solvents are favored.
Qualitative Solubility Table
| Solvent Class | Specific Solvents | Solubility Rating | Mechanistic Insight |
| Protic Polar | Methanol, Ethanol, Water (pH > 7) | High | Solvent donates/accepts H-bonds, disrupting the acid dimer network.[1] Ionization in basic water drives dissolution. |
| Aprotic Polar | DMSO, DMF, THF | High | High dielectric constant stabilizes the polar carboxylic groups; THF coordinates well with the thiophene ring. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Effective for extraction but may require heating. Often used in mixtures with alcohols. |
| Non-Polar | Toluene, Hexane, Chloroform | Low/Insoluble | Inability to break crystal lattice H-bonds.[1] Useful as anti-solvents for recrystallization. |
| Reactive | Thionyl Chloride, Acetic Anhydride | N/A (Reacts) | Used to convert the acid to acid chloride or anhydride, altering solubility entirely. |
The Acid-Base Purification Strategy
The most effective method for solubilizing T23DCA in aqueous media is the Acid-Base Swing , utilized for high-purity isolation.[1]
-
Dissolution: T23DCA is insoluble in neutral water but dissolves rapidly in 10% NaOH or NaHCO₃ as the disodium salt.
-
Filtration: Insoluble organic impurities are filtered off.
-
Precipitation: Acidification with HCl to pH < 2 regenerates the protonated acid, which precipitates as a pure white solid.
Technical Protocol: Experimental Solubility Determination
For process chemists requiring precise mole fraction (
Workflow Diagram
Figure 1: Isothermal saturation workflow for determining the solubility of T23DCA.
Step-by-Step Methodology
-
Preparation: Add excess T23DCA solid to a jacketed glass vessel containing the solvent of choice (e.g., Methanol, Ethanol).
-
Equilibration: Stir the mixture at a fixed temperature (controlled by a circulating water bath, accuracy ±0.1 K) for 24–48 hours.
-
Settling: Stop agitation and allow the suspension to settle for 2–4 hours to ensure phase separation.
-
Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter to remove undissolved solids.
-
Quantification:
-
Method A (Gravimetric): Weigh a specific volume of filtrate, evaporate the solvent under vacuum, and weigh the dry residue.
-
Method B (HPLC): Dilute the filtrate and analyze via HPLC (C18 column, Water/Acetonitrile mobile phase, UV detection at 254 nm).
-
-
Calculation: Convert mass concentration to mole fraction (
) using the equation: Where is mass and is molecular weight for solute ( ) and solvent ( ).
Thermodynamic Modeling & Data Fitting
To translate experimental data into predictive process models, the Modified Apelblat Equation is recommended. It correlates solubility with temperature effectively for polar organic solutes.
The Modified Apelblat Model
- : Mole fraction solubility[1]
- : Absolute temperature (Kelvin)[1]
- : Empirical model parameters derived from regression analysis.
Thermodynamic Parameters
Using the van't Hoff analysis, the dissolution enthalpy (
-
Positive
: Indicates an endothermic process (solubility increases with temperature), which is typical for T23DCA in organic solvents. -
Positive
: Indicates an increase in disorder, driven by the disruption of the crystal lattice.
Process Application: Purification & Crystallization[1]
The distinct solubility profile of T23DCA allows for a robust purification scheme known as "Reactive Recrystallization."
Figure 2: Acid-Base Reactive Crystallization workflow for high-purity isolation.
Protocol:
-
Suspend crude T23DCA in water.
-
Slowly add 10% NaOH until the solid dissolves and pH reaches ~10.
-
Filter the dark solution through Celite to remove non-acidic impurities.
-
Slowly add concentrated HCl to the filtrate with vigorous stirring.
-
Collect the white precipitate by filtration once pH < 2.
-
Wash with cold water and dry at 60 °C under vacuum.
References
-
Synthesis and Properties:this compound. PubChem Compound Summary.
-
Purification Methodology:this compound synthesis and purific
-
Thermodynamic Modeling:Solubility of Thiophene Derivatives in Organic Solvents.
-
Crystal Structure & Melting Point:ChemHeterocycles Product D
Sources
Technical Whitepaper: Thiophene-2,3-dicarboxylic Acid (CAS 1451-95-2)
Executive Summary
Thiophene-2,3-dicarboxylic acid (CAS 1451-95-2) is a high-value heterocyclic building block essential for the synthesis of fused-ring pharmaceutical scaffolds and advanced functional materials.[1][2] Unlike its symmetric isomer (2,5-dicarboxylic acid), the 2,3-isomer possesses an ortho-dicarboxylic motif, enabling unique cyclization pathways to form thieno[2,3-d]pyridazines, thieno[2,3-c]imides, and metal-chelated architectures. This guide provides a comprehensive technical analysis of its physiochemical profile, synthetic routes, reactivity logic, and experimental protocols for researchers in drug discovery and materials science.
Part 1: Chemical Profile & Physiochemical Properties[3]
This compound is a rigid, aromatic diacid.[2] Its proximity of carboxylic acid groups at positions 2 and 3 creates a "chelating pocket," distinguishing its reactivity from the linear 2,5-isomer.[2]
Table 1: Physiochemical Specifications
| Property | Data | Notes |
| CAS Number | 1451-95-2 | |
| Formula | C₆H₄O₄S | |
| Molecular Weight | 172.16 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | ~285–287 °C (dec.)[2][3] | High thermal stability; decomposes before boiling.[2] |
| Acidity (pKa) | pKa₁ ≈ 2.79; pKa₂ ≈ 5.38 | Stronger acid than benzoic acid due to the electron-withdrawing thiophene ring. |
| Solubility | DMSO, Methanol, Hot Water | Poor solubility in non-polar solvents (Hexane, DCM). |
| Safety (GHS) | H315, H319, H335 | Irritant to eyes, skin, and respiratory tract. |
Part 2: Synthetic Pathways & Mechanism[2][3]
The synthesis of this compound requires navigating the regioselectivity of the thiophene ring. The most robust industrial and laboratory route involves the oxidation of 2,3-dialkylthiophenes.[2]
Core Synthetic Logic
-
Precursor Selection: 2,3-Dimethylthiophene is the standard starting material.[2]
-
Functionalization: Radical bromination (NBS) converts methyl groups to bromomethyls.[2]
-
Oxidation: The bromomethyl intermediates are converted to aldehydes (Sommelet reaction) and subsequently oxidized to carboxylic acids.[2]
Visualization: Synthetic Pathway
Figure 1: Step-wise synthetic pathway from 2,3-dimethylthiophene to the target diacid via radical bromination and oxidation.
Part 3: Reactivity & Functionalization[1][2]
The ortho-positioning of the carboxylic acid groups is the defining feature of this molecule, driving its utility in heterocyclization.
Key Reaction Classes
-
Anhydride Formation: Upon heating with a dehydrating agent (acetic anhydride), the acid cyclizes to form Thiophene-2,3-dicarboxylic anhydride .[2] This is the "activated" form used to generate imides and esters.[2]
-
Imide/Hydrazide Formation: Reaction of the anhydride with primary amines or hydrazine yields thieno-fused imides or hydrazides, which are potent pharmacophores.[2]
-
Metal Coordination: The carboxylates can act as bidentate ligands, forming stable 5-membered chelate rings with transition metals (Zn, Cd, Tb), utilized in Metal-Organic Frameworks (MOFs).
Visualization: Reactivity Flow
Figure 2: Divergent reactivity pathways demonstrating the conversion of the acid to anhydrides, fused heterocyclic drugs, and MOFs.[4]
Part 4: Experimental Protocols
Protocol A: Synthesis of Thiophene-2,3-dicarboxylic Anhydride
This protocol converts the acid to its reactive anhydride form, a necessary step for many downstream derivatizations.
Reagents:
-
This compound (5.0 g, 29 mmol)
-
Acetic anhydride (30 mL)[2]
-
Toluene (for recrystallization, optional)
Methodology:
-
Setup: Place 5.0 g of this compound into a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Addition: Add 30 mL of acetic anhydride. The solid may not dissolve immediately.[2][5]
-
Reflux: Heat the mixture to reflux (approx. 140°C) for 3–4 hours. The solution should become clear as the reaction proceeds and the anhydride forms.[2]
-
Isolation: Allow the mixture to cool to room temperature. Remove the excess acetic anhydride/acetic acid under reduced pressure (rotary evaporator).[2]
-
Purification: The resulting solid residue is Thiophene-2,3-dicarboxylic anhydride.[2] It can be purified by recrystallization from toluene or benzene if high purity is required.[2]
-
Target Melting Point: 147–149 °C.[2]
-
-
Yield: Typical yields range from 90–98%.[2]
Protocol B: General MOF Synthesis Logic (Solvothermal)
Note: Specific conditions vary by metal center; this describes a generalized workflow for Ln-MOFs.
-
Dissolution: Dissolve this compound (0.1 mmol) and Metal Nitrate (e.g., Tb(NO₃)₃, 0.1 mmol) in a solvent mixture (DMF/H₂O, 3:1 ratio).
-
Heating: Seal in a Teflon-lined autoclave and heat at 100–120°C for 48–72 hours.
-
Crystallization: Slow cooling yields crystals suitable for X-ray diffraction.[2] The 2,3-carboxylate geometry typically favors the formation of discrete clusters or 1D chains rather than the 3D networks seen with the 2,5-isomer.
Part 5: Applications in Drug Discovery & Materials
Pharmaceutical Scaffolds
The Thieno[2,3-d]pyridazine core, derived from this acid via hydrazine condensation, is a privileged structure in medicinal chemistry. It serves as a bio-isostere for phthalazines and quinazolines, with reported activity in:
-
Anti-inflammatory agents: PDE4 inhibitors.[2]
-
Cardiovascular drugs: Vasodilators and platelet aggregation inhibitors.[2]
-
Antimicrobials: Broad-spectrum antibacterial agents.[2]
Advanced Materials
-
Luminescent MOFs: When coordinated with Lanthanides (Eu, Tb), the thiophene ring acts as an "antenna," absorbing UV light and transferring energy to the metal center, resulting in highly efficient luminescence for sensing applications.
-
Conductive Polymers: Electropolymerization of derivatives can yield conductive films with unique redox properties due to the sulfur-rich backbone.[2]
References
-
PubChem. (2025).[2][6] this compound (CID 255852).[2][6] National Library of Medicine.[2] Link[2]
-
ChemicalBook. (2025).[2][7] this compound Properties and Suppliers. Link
-
MySkinRecipes. (2025).[2][7] this compound Technical Data. Link
-
BldPharm. (2025). Safety Data Sheet: this compound. Link
-
Campaigne, E., & LeSuer, W. M. (1953).[2][8] 3-Thenoic Acid and Derivatives. Organic Syntheses, 33, 94. (Foundational thiophene acid synthesis logic).
-
Li, X., et al. (2016).[2] Metal–Organic Frameworks Constructed from Thiophene-Functionalized Dicarboxylate. ACS Applied Materials & Interfaces.[2] (Context for MOF applications).
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- 8. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
Technical Guide: Hinsberg Synthesis of Substituted Thiophenes
Executive Summary
The Hinsberg Thiophene Synthesis remains a cornerstone methodology for constructing polysubstituted thiophene cores, specifically 3,4-disubstituted thiophene-2,5-dicarboxylates. Unlike the Paal-Knorr synthesis (which utilizes 1,4-dicarbonyls), the Hinsberg approach enables the convergent assembly of the thiophene ring from
This guide provides a rigorous technical analysis of the reaction, designed for medicinal chemists and material scientists. It moves beyond basic textbook definitions to explore the mechanistic causality (Stobbe-type condensation), critical process parameters, and downstream applications in bioisosteric drug design.
Part 1: Theoretical Foundation & Mechanism
The Reaction Paradigm
The classical Hinsberg synthesis involves the condensation of an
Key Distinction: This reaction must not be confused with the "Hinsberg Test" for amines (benzenesulfonyl chloride). The thiophene synthesis is a constructive annulation reaction.
Mechanistic Causality (The Wynberg-Kooreman Insight)
Early interpretations suggested a simple double aldol condensation. However, isotopic labeling studies by Wynberg and Kooreman (1965) revealed that the reaction proceeds via a Stobbe-type condensation .[1][2]
-
Enolization: The base generates a carbanion at the methylene position of the thiodiglycolate.
-
First Addition: Attack on one carbonyl of the
-diketone forms an aldol adduct. -
Lactonization: Crucially, the intermediate often cyclizes to form a
-lactone species rather than immediately dehydrating. -
Ring Opening & Recyclization: The lactone opens, followed by a second intramolecular aldol condensation and subsequent elimination of water to aromatize the system.
Mechanistic Pathway Visualization
The following diagram illustrates the stepwise transformation, highlighting the critical lactone intermediate often overlooked in simplified schemes.
Caption: Figure 1. The Stobbe-type mechanism of the Hinsberg synthesis, emphasizing the
Part 2: Strategic Reagent Selection
Success in the Hinsberg synthesis relies on the precise matching of base strength to substrate acidity.
| Component | Recommended Reagent | Technical Rationale |
| Benzil, Phenanthrenequinone, Glyoxal | Electron-deficient carbonyls react faster. Sterically hindered diketones may require higher temperatures. | |
| Sulfur Source | Diethyl thiodiglycolate | The methylene protons ( |
| Base | Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK) | Critical: Must be stoichiometric (>2.0 equiv). t-BuOK is preferred for hindered substrates due to higher basicity but lower nucleophilicity. |
| Solvent | Ethanol or THF | Protic solvents (EtOH) stabilize the transition state but can reduce base activity. THF is superior for t-BuOK. |
Part 3: Master Protocol (Self-Validating System)
Target: Synthesis of Diethyl 3,4-diphenylthiophene-2,5-dicarboxylate. Scale: 10 mmol.
Experimental Workflow
This protocol includes built-in checkpoints (CP) to validate progress before moving to the next step.
Caption: Figure 2. Step-by-step experimental workflow for the standard Hinsberg condensation.
Detailed Methodology
-
Base Generation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium metal (0.50 g, 22 mmol) in absolute ethanol (20 mL) under an inert atmosphere (
or Ar).-
Why: Freshly prepared ethoxide ensures maximum activity and minimizes water content which inhibits the reaction.
-
-
Addition: Once the sodium has fully reacted, add diethyl thiodiglycolate (2.06 g, 10 mmol) and benzil (2.10 g, 10 mmol) sequentially.
-
Reaction: Heat the mixture to reflux.
-
Observation (CP): The solution will darken significantly, often turning a deep red-brown color. This indicates the formation of the conjugated enolate intermediates.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting benzil spot (
) should disappear. -
Workup: Cool the mixture to room temperature and pour onto crushed ice (approx. 100 g). The sodium salt of the product may precipitate or remain in solution.[3]
-
Acidification: Slowly add 10% HCl until pH < 3. This protonates the intermediate carboxylates/enolates and precipitates the product.
-
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield colorless or pale yellow needles.
Part 4: Troubleshooting & Optimization
Even robust protocols fail. Use this logic tree to diagnose issues.
| Symptom | Probable Cause | Corrective Action |
| No Precipitate on Acidification | Incomplete condensation or "Oiling out" | The ester might have hydrolyzed to the di-acid, which is water-soluble. Extract the aqueous acidic layer with EtOAc. |
| Starting Material Remains | Base degraded by moisture | Ensure ethanol is "Super Dry" or switch to t-BuOK in anhydrous THF. |
| Low Yield | Side reaction: Benzilic Acid Rearrangement | If the base is too concentrated or temperature too high, benzil can rearrange. Add reagents slowly at lower temps before refluxing. |
| Dark Tar Formation | Polymerization | Thiophene derivatives are electron-rich and can polymerize. Perform the reaction under strict inert atmosphere (exclude |
Part 5: Applications in Drug Discovery
The Hinsberg synthesis is not merely an academic exercise; it is a gateway to bioisosteres .
Phenyl-Thiophene Bioisosterism
Thiophene is a classic bioisostere for the benzene ring.
-
Electronic Effects: Thiophene is
-excessive (electron-rich), making it more susceptible to metabolic oxidation than benzene, but also allowing for different binding interactions (e.g., Sulfur- interactions). -
Geometry: The C-S-C bond angle (
) creates a slightly different vector presentation of substituents compared to the hexagonal benzene, which can optimize fit in a receptor pocket.
Case Study: Allosteric Enhancers
Substituted 2-aminothiophenes (derivatives accessible via modification of Hinsberg products or the related Gewald synthesis) have been identified as allosteric enhancers for the
References
-
Hinsberg, O. (1910).[2] Synthetische Versuche mit Thiodiglykolsäureester. Berichte der deutschen chemischen Gesellschaft, 43(1), 901-906.
-
Wynberg, H., & Kooreman, H. J. (1965).[2][5][6][7] The Mechanism of the Hinsberg Thiophene Ring Synthesis. Journal of the American Chemical Society, 87(8), 1739–1742.[6]
-
Mishra, S., et al. (2011). Heterocycles, their Synthesis and Industrial Applications: A Review. International Journal of Pharmaceutical Sciences and Research.
-
Duffy, J. L., et al. (2005). Thiophene-derived glucagon receptor antagonists.[4] Bioorganic & Medicinal Chemistry Letters, 15(5), 1401-1405.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Mechanism of the Hinsberg Thiophene Ring Synthesis1,2 (1965) | Hans Wynberg | 61 Citations [scispace.com]
- 7. derpharmachemica.com [derpharmachemica.com]
In-Silico Conformational Dynamics & Vibrational Signatures of Thiophene-2,3-dicarboxylic Acid
Executive Summary
Thiophene-2,3-dicarboxylic acid (2,3-TDCA) represents a critical scaffold in the synthesis of fused heterocyclic pharmaceuticals and coordination polymers (MOFs). Unlike its symmetric isomer (2,5-TDCA), the 2,3-substitution pattern introduces unique steric and electronic constraints—specifically the "ortho-effect"—which dictates its reactivity and binding affinity.
This technical guide details the theoretical framework for analyzing the conformational landscape of 2,3-TDCA. By leveraging Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, we explore the intramolecular hydrogen bonding (IHB) networks that stabilize specific rotamers. This document serves as a protocol for researchers to predict structural stability, vibrational spectral shifts, and reactive sites prior to wet-lab synthesis.
Computational Methodology
To ensure high-fidelity results comparable to experimental X-ray diffraction (XRD) and FT-IR data, the following computational workflow is established. This protocol minimizes basis set superposition error (BSSE) and accounts for electron correlation.
Level of Theory
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] Chosen for its proven accuracy in predicting vibrational frequencies of organic acids.
-
Basis Set: 6-311++G(d,p) .[2] The inclusion of diffuse functions (++) is non-negotiable for 2,3-TDCA to correctly model the lone pair interactions on the carboxyl oxygens and the thiophene sulfur.
-
Solvation Model: PCM (Polarizable Continuum Model) . Calculations should be performed in both gas phase and water (
) to simulate physiological environments for drug development applications.
Workflow Diagram
The following Graphviz diagram outlines the logical flow of the theoretical study, from initial geometry construction to topological analysis.
Figure 1: Computational workflow for validating 2,3-TDCA conformers.
Conformational Landscape & Ortho-Effects
The 2,3-positioning of carboxylic acid groups creates a crowded steric environment. The potential energy surface (PES) is defined by two dihedral angles:
The Four Primary Rotamers
Theoretical scanning reveals four limiting conformations based on the orientation of the carbonyl (
| Conformer | Orientation ( | Stability | Structural Feature |
| I (syn-syn) | Low | High steric repulsion between adjacent oxygens. | |
| II (syn-anti) | Highest | Allows formation of Intramolecular H-Bond (IHB) . | |
| III (anti-syn) | Medium | Weak S...O interaction possible; no strong IHB. | |
| IV (anti-anti) | Low | Dipole-dipole repulsion between carbonyls. |
Intramolecular Hydrogen Bonding (IHB)
The most stable conformer (II) exhibits a "pseudo-ring" formation. The hydrogen of the C3-carboxyl group acts as a donor to the carbonyl oxygen of the C2-carboxyl group (or vice versa).
-
Mechanism:
-
Bond Length: Predicted
distance is typically 1.75 - 1.85 Å , significantly shorter than the Van der Waals sum (2.72 Å), indicating a strong covalent character. -
Energy Gain: This interaction stabilizes the molecule by approximately 5-7 kcal/mol compared to the open conformers.
Vibrational Spectral Signatures (IR/Raman)
Experimental validation of theoretical models relies heavily on vibrational spectroscopy. The formation of the IHB in 2,3-TDCA leads to distinct "red shifts" in the stretching frequencies.
Key Frequency Assignments (Scaled)
Scaling Factor: 0.967 (for B3LYP/6-311++G**)
| Mode | Vibrational Assignment | Non-H-Bonded ( | H-Bonded ( | Shift ( |
| Hydroxyl Stretch | 3550 - 3600 | 3200 - 3400 | Broad, Red Shift | |
| Carbonyl Stretch | 1740 - 1760 | 1680 - 1710 | Red Shift | |
| Single Bond Stretch | 1250 | 1280 | Blue Shift | |
| In-plane Bending | 1350 | 1400 | Blue Shift |
Diagnostic Insight: In the experimental IR spectrum, look for a split carbonyl peak. The "free"
Electronic Properties & Reactivity (NBO Analysis)
Natural Bond Orbital (NBO) analysis provides insight into the hyperconjugative interactions that drive the stability of the 2,3-TDCA system.[1]
Sulfur-Oxygen Interactions
In thiophene derivatives, a specific non-covalent interaction exists between the thiophene sulfur lone pair (
-
Interaction:
-
Energetic Contribution:
. -
Consequence: This interaction flattens the C2-carboxyl group into the ring plane, increasing conjugation but also steric strain with the C3-substituent.
Molecular Electrostatic Potential (MEP)
The MEP map is crucial for predicting nucleophilic attack sites.
-
Negative Regions (Red): Concentrated on the Carbonyl Oxygens (
). These are the primary sites for metal coordination (in MOF synthesis). -
Positive Regions (Blue): Concentrated on the Hydroxyl Protons (
).
Protocol for Experimental Validation
To validate these theoretical predictions in a laboratory setting, the following step-by-step protocol is recommended:
-
Synthesis/Purification: Obtain 2,3-TDCA (commercially available or via oxidation of 3-methylthiophene-2-carboxylic acid). Recrystallize from water/ethanol to ensure a single polymorph.
-
FT-IR Analysis:
-
Prepare a KBr pellet (1:100 ratio).
-
Scan range: 4000–400
.[1] -
Checkpoint: Verify the broad OH band at 3200–3400
(indicative of H-bonding).
-
-
Raman Spectroscopy:
-
Use a 1064 nm Nd:YAG laser to minimize fluorescence.
-
Focus on the 100–1600
region for ring deformation modes.
-
-
Data Correlation: Compare experimental peak positions with the calculated (scaled) frequencies. A correlation coefficient (
) > 0.99 confirms the accuracy of the optimized geometry.
References
-
Profeta, S., et al. (2010).[3] "Differential Reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic Acids: Results From DFT and Hartree-Fock Theory." Journal of Molecular Graphics and Modelling. Link
-
Magdaline, J. D., & Chithambarathanu, T. (2013). "Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method." IOSR Journal of Applied Chemistry. Link
-
Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models. Wiley.[4] (Standard text for DFT methodology validation).
-
Munshi, P., & Guru Row, T. N. (2005). "Conformations, energies, and intramolecular hydrogen bonds in dicarboxylic acids." Journal of Computational Chemistry. Link
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. primescholars.com [primescholars.com]
- 3. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformations, energies, and intramolecular hydrogen bonds in dicarboxylic acids: implications for the design of synthetic dicarboxylic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Metal-Organic Frameworks using Thiophene-2,3-dicarboxylic Acid
Part 1: Executive Summary & Strategic Rationale
The "Bent Linker" Advantage
Thiophene-2,3-dicarboxylic acid (2,3-TDC) represents a specialized class of "bent" organic linkers in reticular chemistry. Unlike its linear isomer, thiophene-2,5-dicarboxylic acid (which mimics terephthalic acid), the 2,3-isomer imposes a sharp angular geometry (approx. 60°) on the metal node. This "ortho-kink" is structurally analogous to phthalic acid but is electronically distinct due to the thiophene ring's sulfur heteroatom.
Why use 2,3-TDC?
-
Helical Topology Induction: The acute angle of the carboxylate groups often forces the formation of helical chains or discrete metallomacrocycles rather than simple linear grids.
-
Luminescence Sensitization: The thiophene core acts as an effective antenna for sensitizing Lanthanide (Ln) ions, making these MOFs candidates for chemical sensing.
-
Supramolecular Isomerism: The flexibility of the 2,3-bite angle allows for the isolation of kinetic vs. thermodynamic phases simply by varying solvent polarity or temperature.
Core Challenges
-
Steric Hindrance: The proximity of the two carboxylate groups can lead to steric crowding, often requiring smaller metal radii or the use of ancillary ligands (spacers) to prevent the formation of dense, non-porous phases.
-
Sulfur Interaction: While the sulfur atom rarely coordinates directly to hard Lewis acids (like Ln³⁺), its electron density affects the pKa of the adjacent carboxylic acid, altering deprotonation kinetics.
Part 2: Mechanism & Coordination Logic
The synthesis of 2,3-TDC MOFs relies on a "Pillared-Layer" or "Capped-Cluster" strategy. Because 2,3-TDC tends to form 1D chains or 2D sheets due to its bent geometry, a nitrogen-donor co-ligand (e.g., 1,10-phenanthroline or 4,4'-bipyridine) is strictly required to extend the dimensionality into 3D or to stabilize the coordination sphere.
Diagram 1: Synthetic Logic Flow
The following diagram illustrates the critical decision pathways in synthesizing 2,3-TDC frameworks.
Figure 1: Decision matrix for 2,3-TDC synthesis. The inclusion of an ancillary ligand is the primary determinant for achieving higher-dimensionality structures.
Part 3: Detailed Experimental Protocols
Protocol A: Hydrothermal Synthesis of Mn(II) Frameworks
Target Structure: [Mn(2,3-tdc)(phen)] type architectures. Application: Structural studies, magnetic properties.[1][2][3]
Materials:
Step-by-Step Methodology:
-
Stoichiometric Mixing: In a 25 mL Teflon-lined stainless steel autoclave, dissolve
(0.25 mmol, 43 mg) and phen (0.25 mmol, 45 mg) in 10 mL of deionized water. -
Metal Addition: Add
(0.25 mmol, 61 mg) to the solution. -
pH Adjustment: Adjust the pH to approximately 6.0–6.5 using dilute NaOH (0.1 M). Note: 2,3-TDC has a lower pKa than terephthalic acid; careful deprotonation is vital to avoid rapid precipitation of amorphous solids.
-
Homogenization: Stir vigorously for 30 minutes at room temperature.
-
Thermal Treatment: Seal the autoclave and heat at 130°C for 72 hours .
-
Cooling Phase: Cool to room temperature at a rate of 5°C/hour. Slow cooling is critical for obtaining X-ray quality single crystals.
-
Isolation: Filter the resulting yellow block crystals, wash with water and ethanol, and dry in air.
Validation:
-
Yield: Expect ~55-60% based on Mn.
-
IR Check: Look for asymmetric carboxylate stretches (
) around 1540-1580 cm⁻¹ and the absence of the protonated carboxylic acid peak (~1690 cm⁻¹).
Protocol B: Solvothermal Synthesis of Cd(II) Supramolecular Isomers
Target Structure: [Cd(2,3-tdc)(bimb)] (where bimb = flexible imidazole linker). Application: Investigating flexible frameworks and guest-induced fitting.
Materials:
-
Cadmium(II) nitrate tetrahydrate[7]
-
1,4-bis(imidazol-1-yl)butane (bimb)
-
Solvent: DMF /
(1:1 v/v)
Step-by-Step Methodology:
-
Precursor Prep: Dissolve
(0.1 mmol) and (0.1 mmol) in 5 mL of DMF/Water mixture. -
Linker Addition: Add the flexible spacer ligand bimb (0.1 mmol).
-
Solvothermal Reaction: Transfer to a 15 mL Teflon-lined reactor. Heat at 100°C for 48 hours .
-
Washing: The resulting colorless crystals should be washed with DMF to remove unreacted ligand.
-
Activation: Solvent exchange with ethanol for 3 days (refreshing solvent every 12 hours) followed by heating at 60°C under vacuum.
Part 4: Characterization & Data Analysis[9][10]
Structural Validation Table
Compare your synthesized product against these standard parameters for 2,3-TDC complexes.
| Parameter | Mn-Phen-TDC (Protocol A) | Cd-Bimb-TDC (Protocol B) | Notes |
| Crystal Habit | Yellow Blocks | Colorless Prisms | Color comes from Mn(II) transitions. |
| Coordination # | Mn (6-coordinate) | Cd (6 or 7-coordinate) | Cd radius allows higher coordination. |
| Topology | 1D Chains or 2D Sheets | 3D Interpenetrated | Flexible "bimb" linker enables 3D. |
| IR Signature | Confirms co-ligand incorporation. | ||
| Thermal Stability | Stable up to ~300°C | Stable up to ~250°C | TGA plateau indicates solvent loss <100°C. |
Diagram 2: Coordination Environment
The following graph visualizes the local coordination sphere expected in Protocol A.
Figure 2: Distorted octahedral geometry of Mn(II) in Protocol A. Note the chelation or bridging mode of the carboxylates.
Part 5: Troubleshooting & Optimization
-
Problem: Formation of Amorphous Powder.
-
Cause: Reaction rate too fast or pH too high.
-
Solution: Lower the pH to 5.5. Introduce the base (NaOH) after the metal salt is fully dissolved. Alternatively, use urea hydrolysis for slow release of base.
-
-
Problem: "Linear" Isomer Contamination.
-
Cause: Impure starting material.
-
Solution: 2,3-TDC and 2,5-TDC have different solubilities. Recrystallize the ligand from hot ethanol before synthesis. 2,3-TDC is generally more soluble due to its dipole moment.
-
-
Problem: Low Porosity.
-
Cause: Interpenetration of networks.
-
Solution: This is common with flexible linkers like 'bimb'. Switch to a rigid pillar like 4,4'-bipyridine or pyrazine to force open channels, though 2,3-TDC naturally favors dense packing due to the bent angle.
-
References
-
Zhu, M., & Cheng, Q. X. (2015). Hydrothermal Synthesis and Crystal Structure of bis-[4-{(E)-2-(Pyridin-4-yl)vinyl}pyridine] Manganese(II) Thiophene-2,3-dicarboxylate. Asian Journal of Chemistry, 27(10). Link
-
Liu, F. Y., et al. (2017).[1] Synthesis, crystal structures and luminescence properties of coordination polymers with thiophene-2,5-dicarboxylate (Comparative analysis). Inorganic Chemistry Communications, 79, 33-36.[1] Link[1]
-
ResearchGate Archive. (2022). Supramolecular isomerism in Cadmium coordination polymers with this compound. Link
-
Profeta, S., et al. (2010). Differential Reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic Acids: Results From DFT and Hartree-Fock Theory. Journal of Molecular Graphics and Modelling. Link
Sources
Application Note & Protocols: A Guide to the Functionalization of Polymers with Thiophene-2,3-dicarboxylic acid anhydride
Abstract: The strategic modification of polymer backbones is a cornerstone of modern materials science, enabling the creation of functional materials for advanced applications in medicine and electronics. This guide provides a comprehensive overview and detailed protocols for the functionalization of polymers using thiophene-2,3-dicarboxylic acid anhydride. By covalently attaching this thiophene moiety, polymers can be endowed with unique electronic, optical, and chemical properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth chemical principles, step-by-step experimental workflows, and robust characterization methods to ensure successful and verifiable polymer modification.
Part 1: Foundational Principles & Mechanistic Insights
The functionalization process hinges on the classic and highly efficient reaction between a cyclic anhydride and a nucleophile, such as an amine or a hydroxyl group, present on a polymer backbone.[1][2] this compound anhydride serves as an ideal reagent for this purpose, offering a stable five-membered anhydride ring that readily undergoes nucleophilic attack.
The Chemistry of Functionalization
The core reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of an amine or the oxygen of a hydroxyl group attacks one of the electrophilic carbonyl carbons of the anhydride ring. This step is the primary driver of the entire process. The tetrahedral intermediate formed then collapses, leading to the opening of the anhydride ring. The result is the formation of a stable amide or ester linkage to the polymer, with the concomitant generation of a free carboxylic acid group. This newly introduced carboxyl group is a valuable secondary functional handle, offering a site for further modifications or imparting pH-responsive properties to the final conjugate.
The primary advantage of this method is its high efficiency and the absence of by-products, which simplifies purification. The reaction proceeds readily, particularly with amine nucleophiles, and can be conducted under relatively mild conditions.[3]
Why this compound anhydride?
The choice of this specific anhydride is deliberate. The thiophene ring is a sulfur-containing heterocycle that is electron-rich and possesses a π-conjugated system.[4] Incorporating this moiety into a polymer backbone imparts several desirable characteristics:
-
Electronic Properties: Thiophene-based polymers are renowned for their semiconducting and conducting capabilities, making them central to the field of organic electronics.[5]
-
Complexing Ability: The sulfur atom and the adjacent carboxyl group can act as chelating sites for metal ions, which is useful for creating sensors or scavenging agents.[6]
-
Bioactivity: Thiophene derivatives have been explored for a range of therapeutic applications, including as anticancer agents.[7][8]
-
Further Polymerization: The thiophene ring can be subsequently polymerized through oxidative or electrochemical methods to create "hairy-rod" type structures or conductive polymer films.[9][10]
Caption: General mechanism for polymer functionalization.
Part 2: Experimental Design & Key Considerations
A well-designed experiment is critical for achieving the desired degree of functionalization while preserving the integrity of the polymer backbone.
-
Polymer Selection: The choice of polymer is application-dependent. Common backbones include:
-
Poly(ethylene glycol) (PEG) with terminal amine groups (NH2-PEG-NH2): Widely used in drug delivery for its biocompatibility and stealth properties.
-
Poly(caprolactone) (PCL) with terminal hydroxyl groups (PCL-diOH): A biodegradable polyester often used in tissue engineering scaffolds.
-
Chitosan: A natural polysaccharide with abundant primary amine groups, suitable for creating functional biomaterials.
-
-
Solvent System: The reaction must be performed in an anhydrous, aprotic solvent to prevent the premature hydrolysis of the anhydride. Suitable solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).
-
Stoichiometry and Control: The molar ratio of this compound anhydride to the polymer's reactive functional groups dictates the degree of substitution. For complete functionalization of terminal groups, a slight excess (1.1 to 1.5 equivalents) of the anhydride is recommended.
-
Use of Catalysts: While the reaction with amines is typically spontaneous, the functionalization of less nucleophilic hydroxyl groups often requires a base catalyst.[11] 4-Dimethylaminopyridine (DMAP) is highly effective in this role, as it acts as a nucleophilic catalyst to activate the anhydride.
Part 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating, with integrated characterization checkpoints. All glassware should be oven-dried, and reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Functionalization of an Amine-Terminated Polymer
This protocol details the modification of diamino-terminated poly(ethylene glycol) (NH2-PEG-NH2).
Materials and Reagents:
-
NH2-PEG-NH2 (e.g., MW 2000 Da)
-
This compound anhydride
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether (cold)
-
Dialysis tubing (appropriate MWCO)
Step-by-Step Procedure:
-
Polymer Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve NH2-PEG-NH2 (1.0 g, 0.5 mmol) in anhydrous DMF (20 mL).
-
Reagent Preparation: In a separate vial, dissolve this compound anhydride (185 mg, 1.1 mmol, 2.2 equivalents) and triethylamine (153 µL, 1.1 mmol) in anhydrous DMF (5 mL). The triethylamine acts as a base to neutralize any trace acids and facilitate the reaction.
-
Reaction Initiation: Add the anhydride solution dropwise to the stirring polymer solution at room temperature over 15 minutes.
-
Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by TLC (if applicable) or by taking small aliquots for FT-IR analysis to observe the disappearance of the anhydride peaks.
-
Product Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing 200 mL of cold diethyl ether while stirring vigorously. The functionalized polymer will precipitate as a white or pale-yellow solid.
-
Purification:
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold diethyl ether to remove unreacted anhydride and other small molecules.
-
For higher purity, re-dissolve the solid in deionized water (10 mL) and dialyze against deionized water for 48 hours, changing the water every 6-8 hours.
-
-
Final Product Isolation: Lyophilize (freeze-dry) the dialyzed solution to obtain the final product, thiophene-dicarboxylate functionalized PEG, as a fluffy white solid. Store under vacuum in a desiccator.
Protocol 2: Functionalization of a Hydroxyl-Terminated Polymer
This protocol details the modification of poly(caprolactone)-diol (PCL-diOH).
Materials and Reagents:
-
PCL-diOH (e.g., MW 2000 Da)
-
This compound anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes (cold)
Step-by-Step Procedure:
-
Polymer Dissolution: In a flame-dried flask under an inert atmosphere, dissolve PCL-diOH (1.0 g, 0.5 mmol) in anhydrous THF (25 mL).
-
Reagent Addition: To the stirring polymer solution, add this compound anhydride (185 mg, 1.1 mmol, 2.2 equivalents) and DMAP (13.4 mg, 0.11 mmol, 0.22 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and allow it to stir for 24-48 hours. The higher temperature and catalyst are necessary to drive the esterification reaction with the less nucleophilic hydroxyl groups.[11]
-
Product Precipitation: After cooling to room temperature, slowly pour the reaction mixture into 250 mL of cold hexanes to precipitate the functionalized polymer.
-
Purification: Collect the solid product by vacuum filtration. Re-dissolve the polymer in a minimal amount of THF and re-precipitate into cold hexanes two more times to ensure complete removal of DMAP and unreacted anhydride.
-
Final Product Isolation: Dry the final product under high vacuum for 24 hours to remove all residual solvent. Store in a desiccator.
Caption: A generalized workflow for polymer functionalization.
Part 4: Validation and Characterization
Rigorous characterization is essential to confirm the successful covalent attachment of the thiophene moiety and to assess the purity and integrity of the final product.
| Technique | Purpose | Expected Observation / Key Signature |
| FT-IR Spectroscopy | Confirm functional group conversion. | - Disappearance of anhydride C=O stretching bands (~1850 & 1780 cm⁻¹).- Appearance of amide C=O band (~1650 cm⁻¹) or ester C=O band (~1730 cm⁻¹).- Appearance of a broad O-H stretch from the new carboxylic acid (~3300-2500 cm⁻¹). |
| ¹H NMR Spectroscopy | Verify covalent linkage and structure. | - Appearance of characteristic proton signals from the thiophene ring (typically in the 7.0-8.0 ppm range).- A downfield shift of the polymer's α-protons adjacent to the newly formed amide or ester bond. |
| Gel Permeation (GPC) | Assess molecular weight and purity. | - A single, unimodal peak indicating no significant polymer degradation or cross-linking.- A slight increase in molecular weight corresponding to the addition of the thiophene moieties. |
Part 5: Applications and Future Scope
The successful synthesis of these thiophene-functionalized polymers opens a gateway to numerous advanced applications.
-
Drug Delivery Systems: The pendant carboxylic acid can be used to conjugate drugs or targeting ligands. The polymer itself could exhibit pH-responsive behavior, releasing its payload in the acidic tumor microenvironment.[7]
-
Conductive Biomaterials: The thiophene groups on the polymer surface can be electropolymerized to create conductive coatings on medical implants or tissue scaffolds, potentially enabling electrical stimulation of cells.[5]
-
Biosensors: When immobilized on an electrode surface, these polymers can act as a matrix for enzyme or antibody attachment. Changes in the electronic properties of the thiophene units upon analyte binding can be transduced into a measurable signal.[6]
This methodology provides a robust and versatile platform for creating a new generation of smart polymers, bridging the gap between traditional polymer chemistry and functional materials science.
References
-
ResearchGate. (n.d.). Thiophene‐Based Polymers: Synthesis and Applications. Retrieved from [Link]
-
MDPI. (n.d.). Thiophene End-Functionalized Oligo-(D,L-Lactide) as a New Electroactive Macromonomer for the “Hairy-Rod” Type Conjugated Polymers Synthesis. Retrieved from [Link]
-
ACS Publications. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Applied Materials & Interfaces. Retrieved from [Link]
- Google Patents. (n.d.). US20150018494A1 - Anhydride End-Capping of Polymers.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
- Google Patents. (n.d.). US7411031B2 - Synthesis of polyanhydrides.
-
PubMed. (2021). Production of Cyclic Anhydride-Modified Starches. Retrieved from [Link]
-
PMC - NIH. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Retrieved from [Link]
-
ResearchGate. (n.d.). Functionalized Cyclic Poly(α‐Hydroxy Acids) via Controlled Ring‐Opening Polymerization of O‐Carboxyanhydrides. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of Functionalized Thiophenes for the Preparation of Conducting Polymer Films with Complexing Properties. Retrieved from [Link]
-
RSC Publishing. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Retrieved from [Link]
-
MDPI. (n.d.). Copolymerization of Phthalic Anhydride with Epoxides Catalyzed by Amine-Bis(Phenolate) Chromium(III) Complexes. Retrieved from [Link]
-
ACS Publications. (n.d.). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews. Retrieved from [Link]
-
PMC - NIH. (n.d.). Polyanhydride Chemistry. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Thiophene End-Functionalized Oligo-(D,L-Lactide) as a New Electroactive Macromonomer for the “Hairy-Rod” Type Conjugated Polymers Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of thiophene functionalized polystyrene copolymers and their electrochemical properties. Retrieved from [Link]
-
SpringerLink. (2006). Products of endic anhydride reaction with cyclic amines and their heterocyclization. Russian Chemical Bulletin. Retrieved from [Link]
-
ACS Publications. (n.d.). Biobased Unsaturated Polyester Resins Modified with Thiophene-2,5-dicarboxylic Acid. ACS Applied Polymer Materials. Retrieved from [Link]
-
NIH. (n.d.). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Retrieved from [Link]
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ACS Publications. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. Retrieved from [Link]
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University of Illinois. (n.d.). Supplementary Information Functional of Polyesters Derived from Alternating Copolymerization of Norbornene Anhydride and Epoxide. Retrieved from [Link]
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ORBi. (n.d.). Anionic synthesis of cyclic anhydride end-capped poly(methyl methacrylate). Retrieved from [Link]
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ScholarWorks. (2024). Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds. Retrieved from [Link]
- Google Patents. (n.d.). US5688969A - Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof.
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RSC Publishing. (n.d.). Organo-catalyzed/initiated ring opening co-polymerization of cyclic anhydrides and epoxides: an emerging story. Polymer Chemistry. Retrieved from [Link]
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The McCullough Group - Carnegie Mellon University. (n.d.). Side Chain Functionalization. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Retrieved from [Link]
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ACS Publications. (2019). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction?. Retrieved from [Link]
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RSC Publishing. (1999). Thiophene-2,5-dicarboxylic acid incorporated self-assembly of one-, two- and three-dimensional coordination polymers. New Journal of Chemistry. Retrieved from [Link]
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PubMed. (2012). Bioengineering functional copolymers. XXI. Synthesis of a novel end carboxyl-trithiocarbonate functionalized poly(maleic anhydride) and its interaction with cancer cells. Retrieved from [Link]
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- 4. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
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- 9. Thiophene End-Functionalized Oligo-(D,L-Lactide) as a New Electroactive Macromonomer for the “Hairy-Rod” Type Conjugated Polymers Synthesis [mdpi.com]
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Application Notes & Protocols: Leveraging Thiophene-2,3-dicarboxylic Acid for Advanced Chemical Sensor Development
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Thiophene-2,3-dicarboxylic acid as a versatile building block for the development of novel chemical sensors. This document outlines the synthesis of the core molecule and its derivatives, followed by detailed protocols for the fabrication and characterization of fluorescent and electrochemical sensors.
Introduction: The Potential of this compound in Chemical Sensing
Thiophene-based compounds have garnered significant interest in the field of chemical sensing due to their unique electronic and photophysical properties. The thiophene ring, a sulfur-containing aromatic heterocycle, offers a π-conjugated system that can be readily modified to create materials with tunable optical and electrical characteristics. This compound, in particular, is an attractive starting material for sensor development due to its rigid structure and two carboxylic acid groups. These functional groups provide ideal anchor points for creating more complex sensing molecules and materials, such as Schiff bases, amides, and coordination polymers, including Metal-Organic Frameworks (MOFs).[1] The ability of its derivatives to act as ligands for metal ions makes it a promising candidate for a variety of sensing applications.[1]
This guide will explore two primary applications of this compound in sensor development:
-
Fluorescent Chemosensors: By functionalizing the dicarboxylic acid into a Schiff base, a highly sensitive and selective fluorescent sensor for metal ions can be created.
-
Electrochemical Sensors: Through electropolymerization, a conductive polymer film can be deposited on an electrode surface, creating a robust platform for the electrochemical detection of analytes.
Synthesis of this compound
A reliable route to this compound is through the oxidation of its dialdehyde precursor, 2,3-thiophenedicarboxaldehyde. The latter can be synthesized from 2,3-dimethylthiophene.[2]
Protocol 2.1: Synthesis of 2,3-Thiophenedicarboxaldehyde
This protocol is adapted from a patented method and involves a two-step process from 2,3-dimethylthiophene.[2]
Step 1: Bromination of 2,3-Dimethylthiophene
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2,3-dimethylthiophene and a catalytic amount of benzoyl peroxide in carbon tetrachloride.
-
Under reflux, slowly add a solution of N-bromosuccinimide (NBS) in carbon tetrachloride in batches.
-
After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting 2,3-bis(bromomethyl)thiophene by vacuum distillation.
Step 2: Sommelet Reaction to Form 2,3-Thiophenedicarboxaldehyde
-
Dissolve hexamethylenetetramine in chloroform in a round-bottom flask.
-
Slowly add the purified 2,3-bis(bromomethyl)thiophene to the solution and reflux.
-
After the reaction is complete, cool to room temperature and add water to dissolve the resulting salt.
-
Separate the organic layer, wash with water, and then acidify the aqueous layer.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether), dry the combined organic extracts, and evaporate the solvent.
-
Purify the crude 2,3-thiophenedicarboxaldehyde by column chromatography or recrystallization.[2]
Protocol 2.2: Oxidation to this compound
This protocol utilizes a mild and efficient oxidation method for aromatic aldehydes.[3][4]
-
Dissolve 2,3-thiophenedicarboxaldehyde in a mixture of water and ethanol.
-
Add an excess of Oxone® (potassium peroxymonosulfate) to the solution.
-
Stir the reaction mixture at room temperature until the oxidation is complete (monitored by TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid this compound by filtration, wash with cold water, and dry under vacuum.
Figure 2: General workflow for the synthesis of a Schiff base sensor from this compound.
Protocol 3.2: Fluorescent Detection of Cu²⁺
-
Prepare a stock solution of the Schiff base sensor in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare a series of standard solutions of Cu²⁺ (from a salt like CuSO₄) in deionized water.
-
In a cuvette, add the sensor solution and dilute with a buffer solution (e.g., HEPES, pH 7.4) to the desired final concentration.
-
Record the fluorescence emission spectrum of the sensor solution.
-
Add increasing concentrations of the Cu²⁺ solution to the cuvette and record the fluorescence spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Cu²⁺ to generate a calibration curve.
Sensing Mechanism and Expected Performance
The synthesized Schiff base is expected to be fluorescent. Upon the addition of Cu²⁺, the metal ion will coordinate with the imine nitrogen and other donor atoms (e.g., hydroxyl oxygen) of the Schiff base. This coordination with the paramagnetic Cu²⁺ ion will likely lead to fluorescence quenching through a photoinduced electron transfer (PET) or energy transfer mechanism. [5] Table 1: Expected Performance of the this compound-based Fluorescent Sensor for Cu²⁺
| Parameter | Expected Value |
| Analyte | Cu²⁺ |
| Linear Range | 1 - 20 µM |
| Limit of Detection (LOD) | ~0.3 µM |
| Response Time | < 1 minute |
| Selectivity | High against common alkali, alkaline earth, and other transition metal ions. |
Note: These are hypothetical performance data based on similar thiophene-based fluorescent sensors for Cu²⁺. [6][7]
Figure 3: Proposed fluorescence quenching mechanism for the detection of Cu²⁺.
Application II: Electrochemical Sensor for Heavy Metal Detection
Conducting polymers are excellent materials for modifying electrode surfaces in electrochemical sensors. [6][7]They provide a high surface area, good electrical conductivity, and can be functionalized to enhance selectivity. [8]Polythiophenes are a well-studied class of conducting polymers, and the carboxylic acid groups on poly(this compound) can act as chelating agents for heavy metal ions. [8]
Rationale for Sensor Design
The direct electropolymerization of this compound onto an electrode surface creates a functionalized conductive polymer film. The carboxylic acid groups on the polymer backbone can preconcentrate positively charged heavy metal ions from the sample solution onto the electrode surface, thereby enhancing the detection sensitivity. The detection can be performed using techniques like differential pulse anodic stripping voltammetry (DPASV).
Protocol 4.1: Fabrication of the Poly(this compound) Modified Electrode
-
Prepare an electrolyte solution containing the monomer, this compound, and a supporting electrolyte (e.g., lithium perchlorate) in a suitable solvent (e.g., acetonitrile).
-
Set up a three-electrode electrochemical cell with a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). [5]3. Immerse the electrodes in the electrolyte solution.
-
Electropolymerize the monomer onto the working electrode by cyclic voltammetry (CV) by cycling the potential within a suitable range (e.g., -0.2 V to +1.8 V vs. Ag/AgCl) for a number of cycles.
-
After polymerization, rinse the modified electrode with the solvent to remove any unreacted monomer.
Figure 4: Workflow for the fabrication of a poly(this compound) modified electrode.
Protocol 4.2: Electrochemical Detection of a Heavy Metal Ion (e.g., Pb²⁺)
-
Prepare a series of standard solutions of the target heavy metal ion (e.g., Pb²⁺ from Pb(NO₃)₂) in an appropriate buffer solution (e.g., acetate buffer, pH 5.0).
-
Immerse the modified working electrode, reference electrode, and counter electrode in the sample solution.
-
Apply a negative potential (e.g., -1.2 V vs. Ag/AgCl) for a specific deposition time (e.g., 300 s) with stirring to preconcentrate the metal ions onto the electrode surface by reducing them to their metallic state.
-
Stop the stirring and allow the solution to become quiescent.
-
Scan the potential from the negative deposition potential to a positive potential (e.g., -0.2 V) using a differential pulse waveform.
-
The stripping of the deposited metal back into the solution will generate a current peak at a characteristic potential for the metal.
-
The height of this peak is proportional to the concentration of the metal ion in the sample.
Sensing Mechanism and Expected Performance
The sensing mechanism involves two key steps:
-
Preconcentration: The carboxylic acid groups on the polymer chain chelate the heavy metal ions, and the applied negative potential reduces them to their metallic form on the electrode surface.
-
Stripping: As the potential is scanned in the positive direction, the deposited metal is oxidized (stripped) back into the solution, generating a current peak.
Table 2: Expected Performance of the Poly(this compound) Modified Electrode for Pb²⁺ Detection
| Parameter | Expected Value |
| Analyte | Pb²⁺ |
| Technique | Differential Pulse Anodic Stripping Voltammetry (DPASV) |
| Linear Range | 0.1 - 100 µg/L |
| Limit of Detection (LOD) | ~0.05 µg/L |
| Deposition Time | 300 s |
| Selectivity | Good, can be tuned by adjusting the deposition potential. |
Note: These are hypothetical performance data based on similar conductive polymer-based electrochemical sensors for heavy metals. [9][10]
Conclusion
This compound is a highly promising and versatile platform for the development of advanced chemical sensors. Its well-defined structure and reactive carboxylic acid groups allow for the rational design of both fluorescent and electrochemical sensing systems. The protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of this molecule in creating highly sensitive and selective sensors for a wide range of analytes, with significant implications for environmental monitoring, medical diagnostics, and drug development.
References
- CN102627626A - Preparation method of 2, 3-thiophenedicarboxaldehyde - Google P
-
Oxidation of Aromatic Aldehydes Using Oxone | Journal of Chemical Education. (URL: [Link])
-
Synthesis of carboxylic acids by oxidation of aldehydes - Organic Chemistry Portal. (URL: [Link])
-
A New, Extremely Sensitive, Turn-Off Optical Sensor Utilizing Schiff Base for Fast Detection of Cu(II) - NIH. (URL: [Link])
-
Synthesis and Evaluation of a Schiff-Based Fluorescent Chemosensors for the Selective and Sensitive Detection of Cu2+ in Aqueous Media with Fluorescence Off-On Responses - ResearchGate. (URL: [Link])
-
Carbazole-thiophene based fluorescent probe for selective detection of Cu2+ and its live cell imaging - PubMed. (URL: [Link])
-
A new Schiff base as a turn-off fluorescent sensor for Cu2+ and its photophysical properties - PubMed. (URL: [Link])
-
A simple turn-off fluorescent chemosensor based on a Schiff base structure for ultrafast and highly selective trace detection of Cu2+ ions in aqueous solutions - Analytical Methods (RSC Publishing). (URL: [Link])
- Development of novel Schiff base fluorophores for selective detection of Cu2+ ions in seawater using test strips. (URL: Not available)
-
Polythiophene based fluorescent probe for copper ions with high sensitivity - OUCI. (URL: [Link])
-
Fluorescent Thiophene-based Materials and Their Outlook for Emissive Applications - RSC Publishing. (URL: [Link])
-
Synthesis and Evaluation of a Schiff-Based Fluorescent Chemosensors for the Selective and Sensitive Detection of Cu2+ in Aqueous Media with Fluorescence Off-On Responses - PubMed. (URL: [Link])
-
An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing). (URL: [Link])
-
Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review - PubMed Central. (URL: [Link])
-
Conducting Polymer-Based Electrochemical Sensors: Progress, Challenges, and Future Perspectives - ResearchGate. (URL: [Link])
-
Heavy Metals Detection with Paper-Based Electrochemical Sensors | Analytical Chemistry. (URL: [Link])
-
The comparison of the limit of detection of optical sensors. - ResearchGate. (URL: [Link])
-
Sustainable Biopolymer-Based Electrochemical Sensors for Trace Heavy Metal Determination in Water: A Comprehensive Review - MDPI. (URL: [Link])
-
This compound - MySkinRecipes. (URL: [Link])
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Reusable thiophene-based fluorescent sensor for detection of toxic Au³ ⁺ in real samples: Integrated spectroscopic and computational insight - DTU Research Database. (URL: [Link])
- Electrochemical Detection of Heavy Metal Ions Based on Nanocomposite M
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Polymer-based Electrochemical Sensing Platform for Heavy Metal Ions Detection - A Critical Review - ResearchGate. (URL: [Link])
-
Electrochemical Sensors Based on Conducting Polymers for the Aqueous Detection of Biologically Relevant Molecules - PubMed Central. (URL: [Link])
-
Electrochemical Analysis of Heavy Metal Ions Using Conducting Polymer Interfaces - MDPI. (URL: [Link])
-
Conducting polymer based electrochemical biosensors - RSC Publishing. (URL: [Link])
- Development of novel Schiff base fluorophores for selective detection of Cu2+ ions in seawater using test strips. (URL: Not available)
-
Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications - Materials Advances (RSC Publishing). (URL: [Link])
-
A Zinc(II) Schiff Base Complex as Fluorescent Chemosensor for the Selective and Sensitive Detection of Copper(II) in Aqueous Solution - PMC - NIH. (URL: [Link])
-
Selective Chemosensor for Copper Ions Based on Fluorescence Quenching of a Schiff-Base Fluorophore | Semantic Scholar. (URL: [Link])
-
The comparison of the limit of detection of optical sensors. - ResearchGate. (URL: [Link])
Sources
- 1. Synthesis and Evaluation of a Schiff-Based Fluorescent Chemosensors for the Selective and Sensitive Detection of Cu2+ in Aqueous Media with Fluorescence Off-On Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
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- 6. A new Schiff base as a turn-off fluorescent sensor for Cu2+ and its photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbazole-thiophene based fluorescent probe for selective detection of Cu2+ and its live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
High-Fidelity Post-Polymerization Functionalization with Thiophene-2,3-dicarboxylic Acid (T23DCA)
Abstract & Strategic Rationale
This guide details the protocol for the post-polymerization modification (PPM) of amine-bearing polymers using Thiophene-2,3-dicarboxylic acid (T23DCA) . While T23DCA is widely recognized as a building block for metal-organic frameworks (MOFs) and pharmaceuticals, its utility in polymer conjugation lies in its heterocyclic rigidity and dual-functionality .
Why use T23DCA?
-
Orthogonal Functionalization: By activating T23DCA to its anhydride form, it reacts cleanly with primary amines to form a stable amide bond while retaining a free carboxylic acid. This "ring-opening" mechanism automatically generates a new conjugation site (the free -COOH) for subsequent drug loading or crosslinking.
-
Electronic & Optical Properties: The thiophene core introduces semiconducting character and fluorescence quenching capabilities, useful for tracking polymer biodistribution or designing optoelectronic sensors.
-
Rigid Spacer: Unlike flexible aliphatic linkers (e.g., succinic anhydride), the aromatic thiophene ring provides a rigid spacer that can prevent steric collapse of the polymer brush, improving the accessibility of attached ligands.
Chemical Basis & Reaction Mechanism[1][2]
The direct reaction of T23DCA with a polymer is inefficient due to the competing reactivity of the two carboxylic acid groups and potential for uncontrolled crosslinking. The superior strategy involves an anhydride intermediate .
Mechanism Overview[3]
-
Activation: T23DCA is dehydrated to Thiophene-2,3-dicarboxylic anhydride (T23Anh) .
-
Ring Opening (PPM): T23Anh reacts with a nucleophilic polymer (Polymer-NH₂) to form an amide linkage.
-
Result: A polymer conjugate with a pendant, sterically accessible carboxylic acid.
Reaction Pathway Diagram[3][4]
Caption: Reaction workflow transforming T23DCA into a reactive anhydride for precise polymer conjugation.
Experimental Protocol
Phase 1: Activation (Synthesis of T23Anh)
Note: If commercial Thiophene-2,3-dicarboxylic anhydride is available (CAS 6007-83-6), skip to Phase 2. This step is for in-situ generation.
Reagents:
-
This compound (T23DCA)
-
Acetic Anhydride (Ac₂O) - Excess[1]
-
Solvent: None (Neat reaction) or Toluene
Procedure:
-
Setup: Place 5.0 g (29 mmol) of T23DCA in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).
-
Dehydration: Add 25 mL of Acetic Anhydride.
-
Reaction: Reflux the mixture at 140°C for 3–4 hours. The solid acid should dissolve, turning the solution from pale yellow to amber.
-
Isolation:
-
Cool the mixture to room temperature.
-
Remove excess acetic anhydride under reduced pressure (rotary evaporator).
-
Recrystallization: Dissolve the residue in hot toluene or benzene (caution required). Cool to 4°C to crystallize the anhydride.
-
Yield Check: Target MP is 140–144°C . Store in a desiccator.
-
Phase 2: Post-Polymerization Modification (PPM)
Substrate: This protocol assumes a polymer with primary amine side chains (e.g., Polyallylamine, Chitosan, or PEG-NH₂).
Table 1: Reaction Conditions
| Parameter | Specification | Notes |
| Stoichiometry | 1.2 – 1.5 eq. T23Anh per amine group | Excess ensures complete conversion of amines. |
| Solvent | DMSO, DMF, or NMP | Anhydrous conditions are critical to prevent hydrolysis. |
| Base Catalyst | Triethylamine (TEA) or DIPEA | 1.0 eq. relative to T23Anh. Scavenges generated acid protons. |
| Temperature | 25°C – 40°C | Mild heat accelerates kinetics; avoid >60°C to prevent side reactions. |
| Time | 12 – 24 hours | Monitor by IR (disappearance of anhydride peak). |
Step-by-Step Procedure:
-
Dissolution: Dissolve the amine-functionalized polymer in anhydrous DMSO (concentration ~10–50 mg/mL).
-
Addition: Add 1.0 eq of Triethylamine (TEA). Stir for 10 minutes.
-
Reaction: Add the solid T23Anh (1.5 eq per amine) directly to the stirring polymer solution. Flush with Nitrogen/Argon.
-
Incubation: Stir at room temperature for 12 hours.
-
Purification:
-
Precipitation: Drop the reaction mixture into cold Diethyl Ether or Ethanol (depending on polymer solubility).
-
Dialysis: Redissolve the polymer in water (adjust pH to ~8 with NaHCO₃ to ensure solubility of the carboxylate) and dialyze against water (MWCO 3.5 kDa) for 48 hours to remove unreacted thiophene species.
-
-
Lyophilization: Freeze-dry to obtain the functionalized polymer.
Characterization & Validation
To ensure the protocol worked, you must validate the formation of the amide bond and the presence of the free carboxylic acid.
| Technique | Observation | Interpretation |
| FT-IR | New band at ~1650 cm⁻¹ (Amide I) | Confirms covalent attachment to the polymer. |
| FT-IR | Disappearance of ~1780/1850 cm⁻¹ | Confirms consumption of the anhydride ring. |
| ¹H NMR | Signals at 7.0–8.0 ppm | Characteristic thiophene ring protons (usually two doublets). |
| Titration | Potentiometric Titration | Quantifies the amount of free -COOH groups (Acid Number). |
Troubleshooting Guide
Common issues in anhydride-mediated PPM and their resolutions.
Caption: Decision tree for troubleshooting low conversion or gelation during T23DCA modification.
References
-
Polythiophene Functionalization: Qiao, Z., et al. (2022). "Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix." Macromolecular Chemistry and Physics. Link
-
Anhydride Reactivity on Polymers: Mundargi, R. C., et al. (2017). "Post-polymerization modification of styrene-maleic anhydride copolymer brushes." Polymer Chemistry. Link
-
Thiophene-2,3-dicarboxylic Anhydride Properties: PubChem Compound Summary for CID 222951. Link
-
General Anhydride Synthesis: "Synthesis of thiophene-3,4-dicarboxylic anhydride." PrepChem. Link
Sources
Troubleshooting & Optimization
Avoiding decarboxylation during reactions with Thiophene-2,3-dicarboxylic acid
Topic: Avoiding Decarboxylation and Maintaining Regiochemical Integrity Document ID: TS-THIO-23-DCX Last Updated: 2024-Q1
Executive Summary: The "Ortho-Effect" Challenge
Thiophene-2,3-dicarboxylic acid (T2,3DA) presents a unique challenge in organic synthesis due to the vicinal (ortho) positioning of its carboxylic acid groups combined with the electron-rich nature of the thiophene ring.
The Core Problem: T2,3DA is prone to thermal decarboxylation , particularly via an anhydride intermediate. Unlike benzene analogs (phthalic acid), the thiophene ring lowers the activation energy for decarboxylation at the C-2 position due to the stabilization of the resulting carbanion by the adjacent sulfur atom (alpha-effect).
The Solution: Success depends on avoiding the "Danger Zone" (Temperatures > 140°C in acidic media) and utilizing "Safety Net" strategies like ester protection or mild activation reagents (HATU/EDC) rather than harsh thionyl chloride refluxes.
Diagnostic & Mechanism: Why Decarboxylation Occurs
Understanding the mechanism is the first step to prevention. Decarboxylation in T2,3DA is rarely a random event; it is usually triggered by a specific sequence of intramolecular reactions.
The Mechanism of Failure
-
Dehydration: Under heat or dehydrating conditions (Ac₂O, SOCl₂), the vicinal diacid collapses into Thiophene-2,3-dicarboxylic anhydride .
-
Thermal Instability: This cyclic anhydride is strained. Upon further heating (or exposure to metal catalysts), it ejects CO₂.
-
Regioselectivity: The carboxyl group at C-2 is generally more labile than C-3. The loss of the C-2 carboxyl generates a transient anion at the alpha-position, which is stabilized by the sulfur atom, leading to Thiophene-3-carboxylic acid as the primary degradation product.
Visualizing the Pathway
Caption: The thermal degradation pathway of T2,3DA. Note that anhydride formation is the "Gateway" event to decarboxylation.
Troubleshooting Scenarios & Optimization
Scenario A: Synthesis of the Anhydride
User Issue: "I tried to make the anhydride by refluxing in acetic anhydride, but my yield is low and I see a mono-acid impurity."
Root Cause: Refluxing acetic anhydride (140°C) is too harsh for prolonged periods. While standard for phthalic anhydride, T2,3DA begins to decarboxylate at these temperatures.
Optimization Protocol:
| Parameter | Standard (Risky) | Optimized (Safe) |
|---|---|---|
| Reagent | Acetic Anhydride (neat) | Acetic Anhydride + Toluene (1:1) |
| Temperature | 140°C (Reflux) | 80–90°C |
| Time | 4–6 Hours | 1–2 Hours (Monitor by TLC) |
| Catalyst | None | Acetyl Chloride (cat. 5%) |
Scenario B: Amide Coupling (Amidation)
User Issue: "I used Thionyl Chloride (SOCl₂) to make the acid chloride, but the subsequent amine coupling failed/yielded wrong product."
Root Cause: SOCl₂ reflux converts the diacid to the anhydride or the dichloride. High heat during this activation step triggers the loss of the C-2 carbonyl.
Optimization Protocol: Use Room Temperature Activation . Avoid thermal chlorination.
-
Dissolve T2,3DA in DMF/DCM.
-
Add HATU or EDC·HCl (1.1 equiv per COOH).
-
Add base (DIPEA) and stir at 0°C → RT.
-
Result: Formation of the active ester without thermal stress.
Scenario C: Metal-Catalyzed Cross-Coupling
User Issue: "I am trying to couple a bromide to the thiophene ring using Suzuki conditions, but the acid groups are disappearing."
Root Cause: Protodecarboxylation . Palladium and Copper catalysts significantly lower the activation energy for decarboxylation, especially in the presence of carbonate bases (e.g., K₂CO₃) and heat.
Optimization Protocol: Mandatory Protection. You cannot perform high-temp cross-coupling on the free diacid.
-
Step 1: Convert T2,3DA to Dimethyl Thiophene-2,3-dicarboxylate (See Protocol below).
-
Step 2: Perform Suzuki/Sonogashira coupling on the diester.
-
Step 3: Saponify (LiOH, THF/H₂O) at the very end.
Validated Protocols
Protocol 1: Safe Esterification (The "Safety Net")
Use this to protect the acid groups before any high-energy chemistry.
Reagents: T2,3DA (1.0 equiv), Methanol (Solvent), H₂SO₄ (Cat.) or SOCl₂ (2.5 equiv). Procedure (Thionyl Chloride Method - Controlled):
-
Cool Methanol (0.5 M concentration relative to substrate) to 0°C .
-
Add SOCl₂ (2.5 equiv) dropwise. Do not add T2,3DA yet. Allow the exothermic formation of HCl/MeOH to subside.
-
Add T2,3DA solid in one portion.
-
Warm to Reflux (65°C) .
-
Why? Methanol reflux (65°C) is well below the decarboxylation threshold (approx 140°C).
-
-
Monitor by TLC/LCMS until diacid is consumed.
-
Concentrate in vacuo.
Protocol 2: Decision Tree for Reaction Setup
Caption: Decision logic to determine if protection (esterification) is required.
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation for reactions involving T2,3DA? A: Avoid if possible. Microwave heating creates localized "hot spots" that can instantaneously exceed the decarboxylation threshold of the C-2 position. If unavoidable, use a "Power Max" setting and active cooling to keep bulk temp < 80°C.
Q: Which position decarboxylates first? A: In the 2,3-isomer, the C-2 carboxyl group is generally the first to leave. This is due to the electronic stabilization of the resulting anion by the adjacent sulfur atom (alpha-effect) and the relief of steric strain from the vicinal substitution.
Q: I see a "black tar" in my reaction. What is it? A: This is likely polymerized thiophene. If decarboxylation occurs, the resulting mono-acid or unsubstituted thiophene species are more reactive towards electrophiles. In the presence of acid catalysts, they can oligomerize.
References & Grounding
-
This compound Properties & Safety. PubChem CID 255852.[1] National Center for Biotechnology Information.
-
Synthesis of Thiophene Anhydrides. PrepChem.com. (Detailed procedure for the analogous 3,4-isomer, highlighting the acetic anhydride reflux method).
-
Acylation and Decarboxylation Mechanisms. Organic Syntheses, Coll. Vol. 2, p. 8 (1943); Vol. 12, p. 72 (1932). (Foundational chemistry on thiophene acylation and stability).
-
Decarboxylation of Heterocyclic Carboxylic Acids. Master Organic Chemistry. (General mechanism of thermal decarboxylation in beta-functionalized acids).
-
Thiophene-2,5-dicarboxylic acid Synthesis. Google Patents CN1876645A. (Industrial conditions for thiophene diacids, noting temperature controls).
Sources
Technical Support Center: Solubilizing Thiophene-2,3-Dicarboxylic Acid (2,3-TDCA) Polymers
[1][2]
Introduction: The "Brick Dust" Challenge
Polymers derived from Thiophene-2,3-dicarboxylic acid (2,3-TDCA) present a unique solubility paradox. While the thiophene ring introduces a kink (unlike the linear 2,5-isomer) that should disrupt crystallinity, the high density of polar carbonyl groups creates aggressive intermolecular hydrogen bonding networks.
This guide addresses the two primary classes of polymers derived from this monomer:
Module 1: Diagnostic Matrix (Troubleshooting)
Before altering your synthesis, identify the specific failure mode using this diagnostic table.
| Symptom | Probable Cause | Technical Solution |
| Precipitation during polymerization | Strong intermolecular H-bonding (Physical Crosslinking).[1] | Switch Solvent System: Move to NMP/LiCl or DMAc/LiCl (See Protocol A). |
| Gelation upon cooling | "Pseudo-crystallinity" or π-π stacking aggregation. | Add Chaos: Copolymerize with a bulky, non-planar monomer (e.g., 2,2'-bis(trifluoromethyl)benzidine).[1][2] |
| Insoluble "Brick Dust" powder | Molecular Weight (Mw) is too high for the solvent, or crosslinking occurred.[1] | Esterification: Convert acid groups to long-chain esters (e.g., 2-ethylhexyl) before polymerization.[1] |
| Low Mw (Oligomers only) | Steric hindrance at the 2,3-position prevents chain growth.[1] | Activate Monomer: Use Thiophene-2,3-dicarbonyl chloride instead of the acid. |
Module 2: The "Salting-In" Strategy (Protocol A)
For polyamides and polyesters derived from 2,3-TDCA, standard organic solvents (DMF, DMSO) are often insufficient due to the rigid backbone.[2] The most reliable method to dissolve these systems is the LiCl/DMAc (Lithium Chloride / Dimethylacetamide) macro-ion system.[1][2]
The Mechanism
Lithium cations (
Step-by-Step Protocol
-
Solvent Preparation:
-
Dry DMAc (Dimethylacetamide) over molecular sieves (4Å) for 24 hours.
-
Weigh anhydrous LiCl (Lithium Chloride).[1] Target concentration: 3-5 wt%.
-
Critical Step: Dry the LiCl in the reaction flask at 150°C under vacuum for 2 hours to remove trace water.
-
-
Dissolution:
-
Add the dry DMAc to the flask containing LiCl.[2]
-
Stir at room temperature until fully dissolved.
-
-
Polymerization/Solubilization:
Expert Insight: If LiCl fails, switch to CaCl₂ (Calcium Chloride) in NMP (N-methyl-2-pyrrolidone).[1] Some thiophene derivatives respond better to the larger Calcium cation radius.[2]
Module 3: Structural Engineering (Monomer Design)
If "salting-in" is insufficient for your application (e.g., you need solution processing for spin-coating), you must modify the monomer itself.[1][2]
Strategy: The "Hairy Rod" Concept
Rigid polymers act like rods. To make them soluble, you must attach flexible side chains ("hair") that act as a solvent-entangled brush, forcing the rods apart.[2]
Workflow:
-
Do NOT polymerize the bare this compound.
-
Synthesize the Diester: React 2,3-TDCA with a branched alcohol (e.g., 2-ethylhexanol or phytol).
-
Polymerization: Use the resulting dialkyl thiophene-2,3-dicarboxylate in a transesterification polymerization.
Why this works: The branched alkyl chains increase the free volume and entropy of the system, making the free energy of mixing (
Module 4: Visualization of Solubility Logic
The following diagram illustrates the decision logic for overcoming solubility issues based on the specific chemical interaction causing the problem.
Caption: Decision tree for selecting the correct solubilization strategy based on polymer architecture and intermolecular forces.
Frequently Asked Questions (FAQ)
Q1: Why is the 2,3-isomer less soluble than the 2,5-isomer in some cases? A: While the 2,5-isomer is linear, the 2,3-isomer creates a "kinked" backbone.[2] However, the 2,3-position places the two carboxyl groups in immediate proximity (ortho-position). This creates a localized zone of extremely high polarity and steric crowding, often leading to intramolecular anhydride formation or extremely tight ion-dipole clustering that resists solvent penetration [1].[2]
Q2: Can I use THF or Chloroform? A: Generally, no for the bare acid polymer.[2] These solvents cannot break the hydrogen bonding network of the dicarboxylic acid moieties.[2] They are only effective if you have fully esterified the acid groups with long alkyl chains (C6 or longer) [2].[1]
Q3: My polymerization solution turned black and precipitated. What happened? A: This often indicates oxidative degradation or crosslinking.[2] Thiophene rings are electron-rich and susceptible to oxidation. Ensure your reaction is performed under a strict Nitrogen or Argon atmosphere.[2] If using acid chlorides, ensure the temperature does not exceed 0-5°C during the initial addition to prevent side reactions.
Q4: How do I characterize the Mw if it won't dissolve in GPC solvents?
A: Use High-Temperature GPC with m-cresol or use dilute solution viscometry in concentrated sulfuric acid (standard for aramids).[1] Alternatively, solid-state NMR (
References
-
Mechanism of LiCl Solubilization: Title: Dissolution Mechanism of Cellulose in N,N-Dimethylacetamide/Lithium Chloride: Revisiting through Molecular Interactions. Source: The Journal of Physical Chemistry B (ACS Publications).[1] Link:[Link][1]
-
Ester Functionalization Strategy: Title: Poly(alkyl thiophene-3-carboxylates).[1][3] Synthesis and Characterization of Polythiophenes with a Carbonyl Group Directly Attached to the Ring. Source: Macromolecules (ACS Publications).[1] Link:[Link][1]
-
Thiophene-Dicarboxylic Acid Polyesters (Comparative Baseline): Title: Biobased Unsaturated Polyester Resins Modified with Thiophene-2,5-dicarboxylic Acid.[2][4] Source: ACS Applied Polymer Materials.[2] Link:[Link][1]
Technical Support Center: Mitigating Batch-to-Batch Variability in Thiophene-2,3-dicarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of thiophene-2,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and achieve consistent, high-quality results. Here, we dissect the common synthetic pathways, troubleshoot potential issues, and provide in-depth, field-proven insights to mitigate batch-to-batch variability.
Understanding the Synthesis: Key Routes and Critical Control Points
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, can be prone to variability in yield and purity. Two primary routes are commonly considered:
-
Hydrolysis of Diethyl 2,3-Thiophenedicarboxylate: This is a direct and widely used method. The commercially available diethyl ester is hydrolyzed under basic conditions, followed by acidification to yield the desired diacid.
-
Oxidation of 2,3-Dimethylthiophene: This route involves the oxidation of the two methyl groups of the corresponding thiophene derivative. While feasible, controlling the oxidation to prevent ring-opening or incomplete conversion can be challenging.
This guide will focus on the more common and controllable hydrolysis route, as it offers a more predictable path to high-purity this compound.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during the synthesis of this compound via the hydrolysis of diethyl 2,3-thiophenedicarboxylate.
Low or No Yield of this compound
Q1: I performed the hydrolysis of diethyl 2,3-thiophenedicarboxylate, but after acidification, I got a very low yield, or no precipitate at all. What could have gone wrong?
A1: This is a common issue that can stem from several factors. Let's break down the possibilities:
-
Incomplete Hydrolysis: The saponification of the diethyl ester is a critical step. If the reaction is incomplete, the mono-ester or unreacted starting material will remain in the solution and will not precipitate upon acidification.
-
Causality: The hydrolysis of esters is a reversible reaction.[1] To drive the reaction to completion, a sufficient excess of base and adequate reaction time and temperature are necessary.
-
Troubleshooting Steps:
-
Verify Base Stoichiometry: Ensure you are using a sufficient molar excess of a strong base like sodium hydroxide or potassium hydroxide. A common starting point is 2.5 to 3 equivalents of base per equivalent of the diester.
-
Increase Reaction Time and/or Temperature: The hydrolysis of sterically hindered or electron-rich esters can be sluggish. Consider increasing the reflux time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended. The disappearance of the starting ester spot and the appearance of a more polar spot corresponding to the carboxylate salt will indicate the reaction's progress.
-
Solvent System: The use of a co-solvent like ethanol is crucial as diethyl 2,3-thiophenedicarboxylate has limited solubility in purely aqueous solutions.[2] The alcohol helps to create a homogeneous reaction mixture, facilitating the interaction between the ester and the hydroxide ions.
-
-
-
Product Lost During Workup: The diacid is soluble in water to some extent, especially if the volume of water is large.
-
Causality: The polarity of the two carboxylic acid groups imparts some water solubility.
-
Troubleshooting Steps:
-
Minimize Water Usage: During the acidification step, use the minimum amount of water necessary to keep the reaction mixture stirrable.
-
Cooling: After acidification, ensure the mixture is thoroughly cooled in an ice bath to minimize the solubility of the diacid and maximize precipitation.
-
Extraction of the Aqueous Layer: If the yield is still low, the aqueous filtrate can be extracted with a suitable organic solvent like ethyl acetate to recover any dissolved product.
-
-
Product Purity Issues
Q2: My final product is off-white or colored, and the NMR spectrum shows impurities. What are the likely contaminants and how can I remove them?
A2: Impurities can be introduced from the starting materials or generated during the reaction.
-
Incomplete Hydrolysis Products:
-
Identity: The most common impurity is the mono-ester (2-carboxy-3-ethoxycarbonylthiophene).
-
Causality: As mentioned earlier, incomplete hydrolysis will lead to the presence of the mono-ester. Upon acidification, this will co-precipitate with the desired diacid.
-
Detection and Removal:
-
TLC: The mono-ester will have an intermediate polarity between the starting diester and the final diacid.
-
¹H NMR: You will observe characteristic ethyl ester peaks (a quartet around 4.4 ppm and a triplet around 1.4 ppm) in the NMR spectrum of your product.
-
Purification: The most effective way to remove the mono-ester is to repeat the hydrolysis step on the impure product with a sufficient amount of base and extended reaction time. Alternatively, recrystallization from a suitable solvent system can be attempted, though separation from the structurally similar mono-ester can be challenging.
-
-
-
Decarboxylation Products:
-
Identity: Thiophene-2-carboxylic acid or thiophene-3-carboxylic acid.
-
Causality: Thiophenedicarboxylic acids can undergo decarboxylation, especially at elevated temperatures in the presence of acid or base.[3][4] The 2-position is generally more susceptible to decarboxylation.
-
Troubleshooting and Prevention:
-
Temperature Control: Avoid excessive temperatures during both the hydrolysis and the workup.
-
Acidification Conditions: Add the acid slowly and with cooling to control any exotherm.
-
Detection: These monocarboxylic acids can be detected by LC-MS or by comparing the NMR spectrum to known standards.[5]
-
-
Purification: Purification of aromatic carboxylic acids can be achieved by recrystallization from hot water or by conversion to their sodium salts, recrystallization, and then re-acidification.[6]
-
-
Starting Material Impurities:
-
Causality: The quality of the starting diethyl 2,3-thiophenedicarboxylate is critical. Impurities from its synthesis will carry over.
-
Prevention: Always use a high-purity starting material. It is good practice to analyze the starting material by NMR or GC-MS before use.
-
Batch-to-Batch Variability
Q3: I am getting inconsistent yields and purity between different batches, even though I am following the same procedure. What are the key parameters to control for better consistency?
A3: Batch-to-batch variability is a common challenge in organic synthesis. Here are the critical parameters to standardize:
-
Reagent Quality and Stoichiometry:
-
Base: The concentration of the base solution should be accurately determined. Use fresh, high-quality sodium or potassium hydroxide.
-
Starting Ester: Ensure the purity of the diethyl 2,3-thiophenedicarboxylate is consistent across batches.
-
Acid: Use a standardized solution for acidification to ensure the final pH is consistent.
-
-
Reaction Conditions:
-
Temperature: Use a reliable heating mantle with a temperature controller and a reflux condenser to maintain a consistent reaction temperature.
-
Stirring: Ensure efficient and consistent stirring throughout the reaction to maintain a homogeneous mixture.
-
Reaction Time: Monitor the reaction by TLC and establish a consistent reaction endpoint.
-
-
Workup and Isolation:
-
Rate of Acidification: Standardize the rate of acid addition and the cooling method.
-
Precipitation Time: Allow the product to precipitate for a consistent amount of time at a controlled temperature.
-
Filtration and Washing: Use a consistent procedure for filtering and washing the product to minimize loss.
-
Drying: Dry the final product to a consistent weight under standardized conditions (e.g., vacuum oven at a specific temperature).
-
By carefully controlling these parameters, you can significantly reduce batch-to-batch variability and achieve a more robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the hydrolysis reaction?
A1: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) to clearly separate the non-polar starting diester, the intermediate polarity mono-ester, and the highly polar diacid (which will remain at the baseline). The reaction is complete when the starting diester spot is no longer visible.
Q2: Can I use a different base for the hydrolysis?
A2: While sodium hydroxide and potassium hydroxide are the most common and effective bases, other strong bases like lithium hydroxide can also be used. However, it is important to adjust the stoichiometry and reaction conditions accordingly. Weaker bases like sodium carbonate are generally not effective for this type of ester hydrolysis.
Q3: What is the best method for purifying the final this compound?
A3: Recrystallization is the most common purification method for aromatic carboxylic acids.[6] Water can be a suitable solvent, but you may need to experiment with solvent mixtures (e.g., water/ethanol) to achieve optimal purification. Another effective method is to dissolve the crude product in a dilute basic solution, treat with activated charcoal to remove colored impurities, filter, and then re-precipitate the pure diacid by adding acid.[2]
Q4: How should I store this compound?
A4: this compound is a stable solid. It should be stored in a well-sealed container in a cool, dry place away from direct sunlight.
Experimental Protocols
Standardized Protocol for the Synthesis of this compound
This protocol is based on the hydrolysis of diethyl 2,3-thiophenedicarboxylate.
Materials:
-
Diethyl 2,3-thiophenedicarboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl acetate (for extraction, if necessary)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying, if necessary)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2,3-thiophenedicarboxylate (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide (2.5 eq) in water.
-
Add the NaOH solution to the flask containing the ester.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the remaining residue in a minimum amount of water.
-
Cool the aqueous solution in an ice bath and slowly add concentrated HCl with stirring until the pH of the solution is ~1-2. A white precipitate should form.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold deionized water.
-
Dry the product in a vacuum oven to a constant weight.
Quality Control Checklist
| Parameter | Method | Specification |
| Appearance | Visual | White to off-white solid |
| Identity | ¹H NMR, ¹³C NMR | Spectra should be consistent with the structure of this compound. |
| Purity | HPLC | ≥ 98% |
| Melting Point | Melting Point Apparatus | Consistent with literature values |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
- CN102627626A - Preparation method of 2, 3-thiophenedicarboxaldehyde - Google P
- Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxyl
-
diethyl (dichloromethyl)phosphonate - Organic Syntheses Procedure. [Link]
- CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method - Google P
- US2744917A - Process for the preparation of thiophene dicarboxylic acid - Google P
-
Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. [Link]
-
The Hydrolysis of Esters - Chemistry LibreTexts. [Link]
- Synthesis, Characterization of thiophene derivatives and its biological applic
-
i SYNTHESIS OF THIOPHENE-CONTAINING HETEROCYCLES AND THEIR APPLICATION AS ANTICANCER AGENTS by Joseph Michael Salamoun B.S., Uni - D-Scholarship@Pitt. [Link]
-
13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS - ResearchGate. [Link]
- Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (URL not available)
-
Decarboxylation - Organic Chemistry Portal. [Link]
- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (URL not available)
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. [Link]
-
Hydrolysis product troubleshooting : r/Chempros - Reddit. [Link]
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. [Link]
-
Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride) - ResearchGate. [Link]
-
Synthesis and Pharmacological Study of Thiophene Derivatives - Impactfactor. [Link]
- US5688969A - Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof - Google P
-
Decarboxylation of Carboxylic Acids - YouTube. [Link]
- US8492583B2 - Process for purification of aromatic carboxylic acids - Google P
-
Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2b]thiophene-2,5-dicarboxylate - MDPI. [Link]
-
Thiophene synthesis - Organic Chemistry Portal. [Link]
- US5093504A - Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene ...
-
18.5: Decarboxylation of Carboxylic Acids - Chemistry LibreTexts. [Link]
- US6833472B2 - Process for the purification of aromatic carboxylic acids - Google P
- Preparation and Properties of Thiophene. (URL not available)
-
~nthesis - Alfred State. [Link]
-
Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC - NIH. [Link]
-
Thiophene - Wikipedia. [Link]
- Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (URL not available)
-
Synthesis of thiophene-3,4-dicarboxylic anhydride - PrepChem.com. [Link]
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]
-
Therapeutic importance of synthetic thiophene - PMC - PubMed Central. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Arkivoc. [Link]
-
Chromatographic separations of aromatic carboxylic acids - PubMed. [Link]
-
Synthesis and characterization of Thiophene fused arylbenzo[2][7]thieno[2,3- d]thiazole derivatives - Journal of Xi'an Shiyou University, Natural Science Edition. [Link]
-
Barton decarboxylation - Wikipedia. [Link]
-
2,5-Thiophenedicarboxylic acid | C6H4O4S | CID 20273 - PubChem. [Link]
-
METHODS OF PREPARATIONS OF AROMATIC CARBOXYLIC ACIDS - Gyan Sanchay. [Link]
-
Analysis of the carbon and proton NMR spectra of 2‐arylthiophenes and related heterocycles - Sci-Hub. [Link]
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (URL not available)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US2744917A - Process for the preparation of thiophene dicarboxylic acid - Google Patents [patents.google.com]
- 3. Decarboxylation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3-Thiophenezoic acid(88-13-1) 1H NMR spectrum [chemicalbook.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method - Google Patents [patents.google.com]
Validation & Comparative
Comparative study of Thiophene-2,3-dicarboxylic acid and its isomers
Executive Summary: The Ortho vs. Para Paradigm
In the landscape of heterocyclic building blocks, Thiophene-2,3-dicarboxylic acid (2,3-TDCA ) and Thiophene-2,5-dicarboxylic acid (2,5-TDCA ) represent two distinct chemical philosophies. While they share the same molecular formula (
-
2,5-TDCA is the industrial workhorse, analogous to terephthalic acid. Its linear geometry makes it an ideal "strut" for Metal-Organic Frameworks (MOFs) and high-performance polymers.
-
2,3-TDCA is the specialized craftsman, analogous to phthalic acid. Its adjacent carboxyl groups allow for chelation and anhydride formation, making it indispensable for fusing rings in pharmaceutical synthesis (e.g., thieno-fused systems).
This guide provides a technical comparison of these isomers, focusing on synthetic accessibility, reactivity profiles, and their distinct roles in materials science.
Structural & Electronic Landscape
The reactivity of thiophene dicarboxylic acids is governed by the interplay between the electron-rich thiophene ring and the electron-withdrawing carboxyl groups.
Isomer Topology Map
The following diagram illustrates the structural relationship and the critical "Anhydride Gateway" that separates the isomers.
Figure 1: Structural topology and functional divergence of thiophene dicarboxylic acid isomers.
Physicochemical Comparison
The "ortho-effect" in 2,3-TDCA significantly alters its acidity and solubility compared to the symmetric 2,5-TDCA.
| Feature | This compound | Thiophene-2,5-dicarboxylic acid | Thiophene-3,4-dicarboxylic acid |
| Geometry | Bent ( | Linear ( | Bent ( |
| Symmetry | |||
| Anhydride Formation | Yes (Facile) | No | Yes |
| pKa (Predicted) | pKa | pKa | pKa |
| Acidity Logic | Large | Small | Similar to 2,3-isomer but less inductive stabilization from Sulfur. |
| Melting Point | ~260-270°C (Dec) | >300°C (Sublimes) | ~225-230°C |
| Solubility (Water) | Moderate | High (as disodium salt) | Moderate |
Expert Insight: The high melting point of 2,5-TDCA is attributed to its ability to form extensive intermolecular hydrogen-bonding networks (linear tapes), whereas 2,3-TDCA tends to form intramolecular H-bonds, slightly lowering its lattice energy.
Synthetic Accessibility & Scalability
The synthetic routes for these isomers differ radically in cost and complexity.
2,5-TDCA: The Industrial Route
This isomer is commercially dominant because it can be synthesized from adipic acid , a bulk commodity chemical.
-
Mechanism: Reaction of adipic acid with thionyl chloride (
) leads to cyclization and aromatization. -
Scalability: Multi-kilogram scale is routine.
-
Purity: Often requires recrystallization to remove sulfur-containing byproducts.
2,3-TDCA: The Fine Chemical Route
Synthesis of the 2,3-isomer is more challenging and typically starts from substituted thiophenes.
-
Pathway: Oxidation of 3-methyl-2-acetylthiophene or lithiation/carboxylation of 3-bromothiophene-2-carboxylic acid.
-
Key Challenge: Regioselectivity. Ensuring the carboxyl groups are strictly in the 2,3-position without contamination from the 2,4-isomer requires careful control of bromination steps.
Protocol: Laboratory Synthesis of 2,3-TDCA (via Oxidation)
This protocol utilizes the oxidation of a methyl precursor, a standard method for accessing aromatic carboxylic acids.
-
Reagents: 3-Methylthiophene-2-carboxylic acid (10 mmol),
(40 mmol), NaOH (10% aq), Pyridine/Water (1:1). -
Setup: 250 mL round-bottom flask with reflux condenser.
-
Procedure:
-
Dissolve starting material in Pyridine/Water.
-
Add
in small portions at 80°C over 2 hours. (Caution: Exothermic). -
Reflux for 4 hours until purple color persists.
-
Filter hot to remove
precipitate. -
Acidify filtrate with conc. HCl to pH 1.
-
-
Isolation: Extract with ethyl acetate (
mL), dry over , and concentrate. -
Purification: Recrystallize from water/ethanol.
Reactivity & Functionalization[1]
The defining feature of 2,3-TDCA is its ability to dehydrate into Thiophene-2,3-dicarboxylic anhydride . This is the gateway to imides and fused heterocyclic systems.
The Anhydride Switch
While 2,5-TDCA remains a diacid (or polymerizes) under dehydration conditions, 2,3-TDCA cyclizes.
Figure 2: The synthetic utility of the 2,3-isomer via anhydride formation.
Coordination Chemistry (MOFs)
-
2,5-TDCA (Bridging): Acts as a linear spacer. The angle between the carboxylate carbons is roughly
(due to the thiophene ring angle), not perfectly like terephthalic acid. This induces "zig-zag" chains in coordination polymers. -
2,3-TDCA (Chelating): The carboxylates are separated by ~1.4 Å (C-C bond). This allows for bidentate chelation to a single metal center or the formation of paddle-wheel clusters (
).
Experimental Validation Protocols
To verify the identity and purity of these isomers in your lab, use the following self-validating protocols.
Protocol A: Differentiation via Anhydride Formation
A simple chemical test to distinguish 2,3-TDCA from 2,5-TDCA.
-
Sample: Take 100 mg of the unknown isomer.
-
Reagent: Add 2 mL of acetic anhydride.
-
Condition: Heat to 100°C for 30 minutes.
-
Observation:
-
2,3-TDCA: Solution clears, then upon cooling/evaporation, forms crystalline anhydride (IR shift: C=O stretch moves from ~1680 cm⁻¹ broad to ~1780/1840 cm⁻¹ sharp doublets).
-
2,5-TDCA: Remains insoluble or forms an amorphous polymeric precipitate; no characteristic anhydride IR bands.
-
Protocol B: pKa Determination (Potentiometric Titration)
Essential for determining buffering capacity and MOF synthesis conditions.
-
Preparation: Dissolve 0.1 mmol of the acid in 50 mL of degassed water (use 10% methanol if solubility is low).
-
Titrant: 0.1 M Standardized NaOH.
-
Method: Perform slow titration monitoring pH.
-
Analysis: Plot the first derivative (
).-
2,5-TDCA: Will show two distinct but closer equivalence points or a merged broad inflection (due to statistical factor 4).
-
2,3-TDCA: Will show a larger separation between
and due to the electrostatic inhibition of the second deprotonation.
-
References
-
Synthesis of Thiophene-2,5-dicarboxylic acid via Adipic Acid
-
Coordination Polymers of 2,5-TDCA
-
This compound Properties
- Source: PubChem / Chemical Vendors
-
Title: this compound Compound Summary[5]
-
URL:
-
Crystal Structure and Isomer Comparison
-
Thieno[2,3-b]thiophene Dicarboxylates (Structural Analogs)
- Source: MDPI
- Title: Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series
-
URL:
Sources
- 1. globethesis.com [globethesis.com]
- 2. CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method - Google Patents [patents.google.com]
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Benchmarking the performance of Thiophene-2,3-dicarboxylic acid-based sensors
Executive Summary
This technical guide benchmarks the performance of Thiophene-2,3-dicarboxylic acid (2,3-TDA) based sensors, specifically focusing on their application in Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). While the 2,5-isomer (2,5-TDA) is widely recognized for linear bridging, the 2,3-TDA isomer offers a unique ortho-chelating geometry and distinct electronic properties driven by the sulfur heteroatom.
Key Findings:
-
Superior Selectivity: The sterically constrained "bite angle" of 2,3-TDA facilitates the formation of rigid, dense coordination networks that exhibit high selectivity for small nitroaromatic analytes (e.g., p-nitrotoluene) over larger polycyclic aromatic hydrocarbons.
-
Enhanced Sensitivity: 2,3-TDA ligands exhibit a strong "antenna effect," effectively sensitizing Lanthanide ions (
, ) and achieving Limits of Detection (LOD) in the sub-ppm range (e.g., 0.88 ppm for p-nitrotoluene) . -
Stability: Cobalt(II) and Zinc(II) frameworks constructed with 2,3-TDA demonstrate robust thermal stability (often >300°C) and solvent resistance compared to standard terephthalic acid-based analogs.
Mechanism of Action: The "Antenna Effect" & Quenching
The sensing capability of 2,3-TDA sensors relies primarily on Fluorescence Quenching and the Antenna Effect . Unlike benzene-based ligands, the thiophene ring contains a heavy sulfur atom, which enhances intersystem crossing and energy transfer to the metal center.
Sensing Pathway Diagram
Figure 1: Mechanism of fluorescence sensing in 2,3-TDA MOFs. The ligand absorbs energy and transfers it to the metal center. Analytes interrupt this process via Photoinduced Electron Transfer (PET) or Inner Filter Effects (IFE).
Comparative Benchmarking
The following table contrasts the performance of 2,3-TDA sensors against the common 2,5-TDA isomer and the industrial standard Terephthalic Acid (BDC) .
Table 1: Performance Matrix
| Feature | 2,3-TDA Sensors (Focus Product) | 2,5-TDA Sensors (Isomer Alternative) | Terephthalic Acid (BDC) (Standard) |
| Ligand Geometry | Ortho-Chelating: Adjacent carboxylates create tight "pockets" and helical chains. | Linear Bridging: Para-positioning favors open channels and large pores. | Linear Bridging: Standard linear linker; lacks heteroatom effects. |
| LOD (Nitroaromatics) | High (< 1 ppm): Excellent for small molecules like p-nitrotoluene due to pore size matching. | Moderate (1-10 ppm): Larger pores may allow weaker binding of small analytes. | Low-Moderate: Lacks the electron-rich thiophene ring for strong |
| Selectivity | Shape-Selective: High discrimination between isomers (e.g., o- vs p-nitrotoluene). | Size-Selective: Better for adsorbing larger molecules (e.g., dyes, drugs). | General: Often requires functionalization (e.g., -NH2) to achieve selectivity. |
| Response Time | Fast (< 30s): Surface-dominated quenching in micro-crystalline powders. | Medium (< 60s): Diffusion into larger pores can be slower. | Variable: Depends heavily on MOF topology (e.g., MOF-5 vs UiO-66). |
| Quantum Yield | Enhanced: S-atom promotes spin-orbit coupling, boosting Ln-luminescence. | High: Good antenna effect, similar to 2,3-isomer. | Baseline: Lower intrinsic sensitization efficiency for Lanthanides. |
Data Source Validation:
-
2,3-TDA Performance: Based on Co(II) and Zn(II) coordination polymers synthesized via hydrothermal methods, showing LODs of ~0.88 ppm for p-nitrotoluene [1].
-
Structural Impact:[1][2][3] The "bite angle" of the 2,3-carboxylate group forces a chelating or bridging-chelating mode, often resulting in denser, more stable frameworks compared to the open architectures of 2,5-TDA [2].
Experimental Protocols
To ensure reproducibility, we provide a standardized protocol for synthesizing a Cobalt(II)-based 2,3-TDA sensor and conducting a sensing assay.
Synthesis of [Co(2,3-tdc)(L)]n Sensor
-
Reagents: this compound (
), Cobalt(II) Nitrate Hexahydrate, 1,4-bis(imidazol-1-yl)butane (bib) or similar N-donor linker, . -
Method: Solvothermal Synthesis.
Step-by-Step Workflow:
-
Precursor Prep: Dissolve 0.1 mmol of 2,3-TDA and 0.1 mmol of Co(NO3)2·6H2O in 10 mL of deionized water.
-
Linker Addition: Add 0.1 mmol of the N-donor ligand (e.g., bib) to the mixture. Stir for 30 mins to ensure homogeneity.
-
Crystallization: Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave.
-
Heating: Seal and heat at 140°C for 72 hours .
-
Cooling: Allow the autoclave to cool to room temperature naturally (approx. 24 hours) to promote high-quality crystal growth.
-
Isolation: Filter the resulting pink/red crystals, wash with distilled water and ethanol (3x each), and air dry.
Fluorescence Titration Assay
Figure 2: Standardized fluorescence titration workflow for determining sensor sensitivity.
Critical Analysis: Why Choose 2,3-TDA?
The "Ortho" Advantage
The primary differentiator of 2,3-TDA is the proximity of its carboxylic acid groups. Unlike the 2,5-isomer, which acts as a linear strut, the 2,3-isomer can chelate a single metal ion or bridge two metal ions in close proximity. This results in:
-
Secondary Building Units (SBUs): Formation of unique rod-shaped or cluster-based SBUs that are inaccessible to linear linkers.
-
Pore Environment: The thiophene sulfur atom is often exposed directly into the pore channel in 2,3-TDA frameworks, providing a "sticky" site for heavy metal ions (
, ) via soft-soft acid-base interactions.
Selectivity Case Study: Nitroaromatics
In a comparative study of nitroaromatic sensing:
-
2,3-TDA Sensor: Showed 95% quenching for p-nitrotoluene but only 40% for nitrobenzene .
-
Reasoning: The restricted pore size of the 2,3-TDA framework excluded the slightly bulkier nitrobenzene or restricted its optimal orientation for
stacking, whereas the linear p-nitrotoluene fit perfectly into the channels [1].
References
-
Hydrothermal Synthesis and Crystal Structure of a New Three-dimensional Co(II) Coordination Polymer Based on 2,3-Thiophenedicarboxylic Acid. Source: Chinese Journal of Structural Chemistry. Context: Describes the synthesis of [Co(tdc)(1,4-bimb)]n and its sensing performance (LOD 0.88 ppm). URL:
-
Thiophene-Based Metal–Organic Frameworks: Luminescence Sensing and Pesticide Removal. Source: ResearchGate / PubMed. Context: Discusses the broader class of thiophene-functionalized dicarboxylates and their high selectivity for environmental contaminants. URL:
-
Differential Reactivity of Thiophene-2-carboxylic and Thiophene-3-carboxylic Acids. Source: Journal of Molecular Graphics and Modelling. Context: Provides theoretical grounding for the electronic differences between the 2,3- and 2,5- substitution patterns. URL:
-
Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2-b]thiophene-2,5-dicarboxylate. Source: MDPI (Molecules). Context: Comparative data for thienothiophene derivatives, serving as a high-performance benchmark for thiophene-based sensors. URL:
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Thiophene-2,3-dicarboxylic Acid Characterization
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Rigorous Characterization in Pharmaceutical Development
In the landscape of pharmaceutical development, the purity, stability, and overall quality of active pharmaceutical ingredients (APIs) and their intermediates are paramount. Thiophene-2,3-dicarboxylic acid, a versatile heterocyclic building block, is increasingly utilized in the synthesis of novel therapeutic agents.[1] Its chemical structure, featuring a thiophene ring and two carboxylic acid functionalities, presents unique analytical challenges that necessitate a multi-faceted approach to characterization.[2] This guide provides an in-depth comparison of key analytical methods for the characterization of this compound and outlines a robust framework for their cross-validation, ensuring data integrity and regulatory compliance. As senior application scientists, our experience underscores that a well-defined analytical strategy is not merely a procedural step but the bedrock of a successful drug development program.
Part 1: A Comparative Analysis of Primary Analytical Techniques
The comprehensive characterization of this compound requires the synergistic application of multiple analytical techniques. Each method offers distinct advantages and limitations, and their judicious selection is critical for a holistic understanding of the molecule's properties.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC stands as the cornerstone for assessing the purity and quantifying the content of this compound in various matrices.[3][4] Its versatility allows for the separation of the target analyte from process-related impurities and degradation products.
Causality Behind Experimental Choices:
-
Column Chemistry: A reverse-phase C18 column is typically the first choice due to the polar nature of the dicarboxylic acid. The non-polar stationary phase interacts with the non-polar thiophene ring, while the polar mobile phase facilitates the elution of the polar carboxylic acid groups.
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often employed. The acidic buffer suppresses the ionization of the carboxylic acid groups, leading to better peak shape and retention.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the thiophene ring (typically around 254 nm) provides excellent sensitivity and selectivity.
Experimental Protocol: HPLC Purity and Assay Determination
-
Preparation of Standard and Sample Solutions:
-
Accurately weigh and dissolve this compound reference standard and sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
-
Data Analysis:
-
Calculate the purity by area normalization.
-
Determine the assay by comparing the peak area of the sample to that of the reference standard of known purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation
While this compound itself is not sufficiently volatile for direct GC analysis, derivatization techniques can be employed to analyze for volatile impurities or to confirm the structure.[5][6][7]
Causality Behind Experimental Choices:
-
Derivatization: Esterification or silylation of the carboxylic acid groups is necessary to increase the volatility of the analyte.[5][6] Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is often preferred for its efficiency and the production of stable derivatives.[5]
-
Mass Spectrometry: The mass spectrometer provides invaluable structural information through the fragmentation pattern of the derivatized molecule, aiding in impurity identification.
Experimental Protocol: GC-MS Analysis of Derivatized this compound
-
Derivatization:
-
To 1 mg of the sample, add 100 µL of BSTFA and 100 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of this compound.[8][9][10] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Causality Behind Experimental Choices:
-
Solvent: A deuterated solvent that can dissolve the analyte, such as DMSO-d₆ or D₂O with a base, is used. DMSO-d₆ is often preferred as it can solubilize both the acid and potential organic impurities.
-
¹H NMR: Provides information on the number of different types of protons, their chemical shifts, and their coupling patterns, which reveals the connectivity of the atoms.
-
¹³C NMR: Provides information on the number of different types of carbon atoms and their chemical environments.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.75 mL of DMSO-d₆.
-
-
NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Use standard pulse programs for both ¹H and ¹³C acquisition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Fingerprinting Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in the molecule.[11][12][13][14][15] It serves as a quick identity check and can reveal the presence of key functional groups.
Causality Behind Experimental Choices:
-
Sampling Technique: The sample is typically analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. ATR is often preferred for its simplicity and minimal sample preparation.
-
Characteristic Absorptions: The presence of the carboxylic acid groups will be indicated by a broad O-H stretch (around 3000 cm⁻¹) and a sharp C=O stretch (around 1700 cm⁻¹). The thiophene ring will have characteristic C-H and C-S stretching and bending vibrations.[12]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan before acquiring the sample spectrum.
-
Thermal Analysis (TGA/DSC): Assessing Thermal Stability and Solid-State Properties
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about the thermal stability, melting point, and polymorphic form of this compound.[16][17][18][19]
Causality Behind Experimental Choices:
-
TGA: Measures the change in mass as a function of temperature, indicating decomposition temperatures and the presence of residual solvents or water.
-
DSC: Measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the melting point, enthalpy of fusion, and the detection of polymorphic transitions.
Experimental Protocol: TGA and DSC Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into an appropriate TGA or DSC pan.
-
-
TGA Conditions:
-
Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
DSC Conditions:
-
Heat the sample from 30 °C to a temperature above its melting point at a rate of 10 °C/min under a nitrogen atmosphere.
-
Part 2: The Framework for Cross-Validation
Cross-validation of analytical methods is a critical process to ensure that different methods provide comparable and reliable results.[20][21][22] This is particularly important when transferring methods between laboratories or when using multiple techniques for product release.[20][23][24] The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[25][26]
The validation of analytical procedures is guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the US Food and Drug Administration (FDA) guidance on analytical method validation.[25][26][27][28][29][30][31][32][33][34]
Key Validation Parameters for Cross-Validation:
-
Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[30]
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[30]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[25][28]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[30]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[30]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[30]
Cross-Validation Study Design
A robust cross-validation study involves comparing the results obtained from two or more analytical methods on the same set of samples.
Experimental Workflow for Cross-Validation
Caption: Interrelationship of analytical method validation parameters.
Conclusion: A Holistic and Self-Validating Analytical Strategy
The robust characterization of this compound is not achieved by a single analytical method but by a well-designed and cross-validated suite of techniques. HPLC serves as the primary tool for purity and assay, while GC-MS, NMR, FT-IR, and thermal analysis provide complementary and confirmatory data. A rigorous cross-validation program, grounded in the principles of ICH and FDA guidelines, ensures the reliability and consistency of the data generated. This holistic approach not only satisfies regulatory requirements but also provides a deep understanding of the material's properties, ultimately contributing to the development of safe and effective pharmaceuticals.
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GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. (n.d.). PubMed. Retrieved February 10, 2026, from [Link]
-
FDA Guidance on Analytical Method Validation. (n.d.). Food and Drug Administration. Retrieved February 10, 2026, from [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025, July 2). Pharma Talks. Retrieved February 10, 2026, from [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). Food and Drug Administration. Retrieved February 10, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved February 10, 2026, from [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025, August 11). PharmaGuru. Retrieved February 10, 2026, from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation. Retrieved February 10, 2026, from [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024, March 6). Food and Drug Administration. Retrieved February 10, 2026, from [Link]
-
ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. Retrieved February 10, 2026, from [Link]
-
FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved February 10, 2026, from [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Retrieved February 10, 2026, from [Link]
-
What Is FDA Method Validation Guidance and Its Importance? (2025, August 6). Altabrisa Group. Retrieved February 10, 2026, from [Link]
-
The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. (n.d.). Journal of the American Chemical Society. Retrieved February 10, 2026, from [Link]
-
Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. (2017, September 14). ACS Omega. Retrieved February 10, 2026, from [Link]
-
1 H NMR spectra showing regioselective substitutions on thiophene... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
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GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. (2025, August 6). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Pharmaceutical Analytical Methods Validation, Verification and Transfer. (n.d.). CD Formulation. Retrieved February 10, 2026, from [Link]
-
Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. (n.d.). Longdom Publishing. Retrieved February 10, 2026, from [Link]
-
1 H solution NMR spectra of (a) thiopheneR[27]otaxane and (b) polythiophene polyrotaxane. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters. (2002). Journal of Heterocyclic Chemistry. Retrieved February 10, 2026, from [Link]
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Identification of Organic Acids and Quantification of Dicarboxylic Acids in Bayer Process Liquors by GC–MS. (2025, August 7). ResearchGate. Retrieved February 10, 2026, from [Link]
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Cross-validation of bioanalytical methods between laboratories. (1995, April). Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 10, 2026, from [Link]
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Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014, September 5). PMC - NIH. Retrieved February 10, 2026, from [Link]
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Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. (2024, December 16). LCGC International. Retrieved February 10, 2026, from [Link]
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Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. (2017, April 2). Pharmaceutical Technology. Retrieved February 10, 2026, from [Link]
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Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 10, 2026, from [Link]
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HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved February 10, 2026, from [Link]
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The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). Retrieved February 10, 2026, from [Link]
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Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (n.d.). Beilstein Journals. Retrieved February 10, 2026, from [Link]
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Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal. Retrieved February 10, 2026, from [Link]
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Thiophene-based covalent organic frameworks. (2013, March 26). MIT. Retrieved February 10, 2026, from [Link]
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Thiophene. (n.d.). NIST WebBook. Retrieved February 10, 2026, from [Link]
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FTIR spectra of (a) thiophene‐3‐acetic acid monomer (T3AA) and polymer... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
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Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved February 10, 2026, from [Link]
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HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. (2025, August 9). ResearchGate. Retrieved February 10, 2026, from [Link]
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Comparing the chelating properties of different thiophene dicarboxylic acid isomers
This guide provides an in-depth technical comparison of thiophene dicarboxylic acid isomers, focusing on their structural determinants, coordination chemistry, and thermodynamic behavior.
Executive Summary
Thiophene dicarboxylic acids (TDCs) are critical building blocks in coordination chemistry, particularly for Metal-Organic Frameworks (MOFs) and luminescent materials.[1] The performance of these ligands is dictated by the positional isomerism of the carboxylate groups relative to the thiophene sulfur atom.
-
2,5-TDC is the industry standard for MOF construction due to its linear, divergent geometry that mimics terephthalic acid but with a distinct bend angle (
). -
3,4-TDC and 2,3-TDC are less common in infinite networks but offer unique "ortho-like" chelating pockets that favor discrete molecular complexes or specific supramolecular assemblies driven by sulfur-mediated interactions.
Structural & Electronic Determinants
The chelating ability of TDC isomers is fundamentally governed by the vector alignment of the carboxylate donors and the electronic influence of the heteroatom.
| Feature | 2,5-Thiophene Dicarboxylic Acid | 3,4-Thiophene Dicarboxylic Acid | 2,3-Thiophene Dicarboxylic Acid |
| Structure | Divergent ( | Convergent ( | Convergent ( |
| Geometry | Linear-like, "V" shape ( | Ortho-like, adjacent carboxylates | Ortho-like, adjacent (one |
| Electronic Environment | Both carboxylates | Both carboxylates | Mixed ( |
| Acidity (pKa) | High acidity (pKa | Moderate acidity (pKa | Mixed acidity profile |
| Primary Mode | Bridging (Polymeric networks) | Chelating (Discrete complexes) | Chelating/Bridging |
Electronic Influence of Sulfur
The sulfur atom in the thiophene ring acts as an electron donor via resonance but is electronegative.
- -Protons (Positions 2,5): More acidic due to the inductive effect of the adjacent sulfur. Consequently, 2,5-TDC deprotonates more readily, facilitating rapid metal coordination at lower pH compared to the 3,4-isomer.
- -Protons (Positions 3,4): Further from the sulfur's inductive pull, making 3,4-TDC slightly less acidic. This results in higher stability constants for protonation, requiring higher pH for full metal activation.
Coordination Modes & Chelating Performance
2,5-TDC: The Network Builder
This isomer is topologically analogous to terephthalic acid but introduces a "kink" that prevents the formation of simple linear rods, often leading to helical or zigzag polymer chains.
-
Coordination: Predominantly bis-monodentate bridging . It links two metal centers at a wide angle, fostering the growth of 2D and 3D porous frameworks (e.g., Ln-MOFs).
-
Chelation: Rarely chelates a single metal ion due to the large distance between carboxylates. Instead, it acts as a strut.
-
Stability: Forms highly thermally stable frameworks (often >400°C) due to rigid cross-linking.
3,4-TDC: The Discrete Chelator
The adjacent carboxylates create a binding pocket similar to phthalic acid.
-
Coordination: Acts as a bidentate chelator forming a 7-membered chelate ring with a single metal ion.
-
Steric Factors: The 5-membered thiophene ring imposes a different "bite angle" than the 6-membered benzene ring of phthalic acid. This often leads to strained chelation or a preference for bridging-chelating modes where the carboxylates twist out of plane to bridge two metals.
-
Sulfur Interaction: In 3,4-TDC complexes, the sulfur atom is sterically accessible and can participate in secondary interactions (S···O or S···Metal), influencing crystal packing.
Visualizing Coordination Topologies
Figure 1: Comparison of the divergent bridging mode of 2,5-TDC versus the convergent chelating mode of 3,4-TDC.
Thermodynamic Stability (Log K)
While direct side-by-side data for the same metal is rare due to divergent applications, stability trends can be inferred from structural data and analogous ligands.
| Metal Ion | Ligand | Stability Trend (Log K) | Mechanism |
| Cu(II) | 3,4-TDC | High (Chelate Effect) | Forms stable 5- or 7-membered chelate rings. Entropy favored ( |
| Cu(II) | 2,5-TDC | Moderate (Bridging) | Stability derived from polymeric lattice energy, not discrete chelation. |
| Ln(III) | 2,5-TDC | Very High | Lanthanides prefer high coordination numbers (8-9). 2,5-TDC bridges multiple Ln ions to satisfy this, forming robust clusters. |
| Zn(II) | 2,3-TDC | Low-Moderate | Steric hindrance from the adjacent sulfur atom can destabilize the chelate ring compared to 3,4-TDC. |
Key Insight: For discrete complex stability in solution, 3,4-TDC > 2,5-TDC due to the chelate effect. For solid-state thermal stability, 2,5-TDC > 3,4-TDC due to the formation of rigid 3D networks.
Experimental Protocol: Potentiometric Determination of Stability Constants
To objectively compare the chelating strength of these isomers, the Irving-Rossotti potentiometric titration method is the standard.
Objective: Determine protonation constants (
Reagents:
-
Ligand Solution: 1.0 mM TDC isomer in 0.1 M
(ionic strength adjuster). -
Metal Solution: 1.0 mM Metal Nitrate/Chloride in 0.1 M
. -
Titrant: Carbonate-free 0.1 M NaOH (standardized).
Workflow:
-
Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) and convert pH readings to
using the Gran plot method to account for ionic strength. -
Acid Titration: Titrate the free ligand solution with NaOH to determine
values.-
Data Point: Look for inflection points at
and equivalents of base.
-
-
Complex Titration: Titrate the Ligand + Metal mixture (1:1 and 1:2 ratios).
-
Observation: A drop in pH relative to the free ligand curve indicates complex formation (proton displacement).
-
-
Data Analysis: Use software (e.g., HYPERQUAD or SUPERQUAD) to fit the titration curves.
-
Calculate
(average number of ligands bound). -
Plot formation curves (
vs. ).
-
Figure 2: Workflow for potentiometric determination of stability constants.
Applications & Selection Guide
| Application Domain | Recommended Isomer | Rationale |
| MOFs & Gas Storage | 2,5-TDC | Linear geometry allows for large pore apertures and high surface area (e.g., Ln-CPs). |
| Luminescence | 2,5-TDC | Efficient "antenna effect" for Lanthanides (Eu, Tb) due to rigid coordination and effective energy transfer. |
| Catalysis (Discrete) | 3,4-TDC | Ability to form discrete mononuclear sites where the metal is exposed for substrate binding. |
| Conductive Polymers | 3,4-TDC | Derivatives (e.g., EDOT precursors) allow for polymerization through the 2,5-positions while the carboxylates modify solubility. |
References
-
Coordination Polymers of 2,5-TDC: New Journal of Chemistry, "Thiophene-2,5-dicarboxylic acid incorporated self-assembly of one-, two- and three-dimensional coordination polymers."
-
Lanthanide Frameworks: CrystEngComm, "Lanthanide-based entangled coordination polymers connected by thiophene-2,5-dicarboxylate."
-
3,4-TDC Derivatives: MDPI Molecules, "Rearrangement of Diferrocenyl 3,4-Thiophene Dicarboxylate."
-
Potentiometric Methods: Chemistry LibreTexts, "Thermodynamic Stability of Metal Complexes."
-
Thiophene-2,3-dicarboxylic acid Data: PubChem, "this compound Compound Summary."[2]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Thiophene-2,3-dicarboxylic Acid
For the diligent researcher, the lifecycle of a chemical extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of thiophene-2,3-dicarboxylic acid, ensuring the protection of personnel and the environment. We move beyond simple instructions to explain the fundamental principles that govern these procedures, empowering you to make informed decisions for this and other chemical waste streams.
Foundational Knowledge: Hazard Profile of this compound
The primary hazards associated with thiophene derivatives include:
-
Irritation: Causes skin and serious eye irritation.[1][2][3]
-
Toxicity: Harmful if swallowed or in contact with skin.[1]
-
Respiratory Effects: May cause respiratory irritation.[1][2][3]
-
Environmental Hazard: Some thiophene compounds are harmful to aquatic life with long-lasting effects.
During thermal decomposition or combustion, thiophene-containing compounds can release toxic and corrosive sulfur oxides (SOx) and carbon oxides (CO, CO₂).[4][5] This is a critical consideration for the ultimate disposal method, which is typically high-temperature incineration at a licensed facility.
| Hazard Classification | Description | Rationale & Key Considerations |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or absorbed through the skin.[1] | Avoid direct contact. Always use appropriate Personal Protective Equipment (PPE). |
| Skin & Eye Irritation | Causes irritation upon contact.[1][3] | Mandates the use of gloves and safety goggles or a face shield.[5] |
| Respiratory Irritation | Dust or vapors can irritate the respiratory tract.[1][2] | Handle in a well-ventilated area or a chemical fume hood.[6] |
| Aquatic Toxicity | Potential for long-term adverse effects in the aquatic environment. | Strictly prohibit drain disposal. [3] |
| Incompatibilities | Reacts with strong oxidizing agents and strong bases.[2][7] | Segregate from incompatible materials during storage and waste collection. |
The Cardinal Rule: Waste Segregation and Containment
The most fundamental principle of chemical waste management is segregation. Never mix different waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Cross-contamination can lead to dangerous reactions, complicate disposal, and significantly increase costs.
Protocol for Segregation and Labeling:
-
Designate a Waste Container: Use a dedicated, chemically resistant container, preferably glass or high-density polyethylene (HDPE), for solid this compound waste.[8] Ensure the container has a secure, tight-fitting lid.[7]
-
Label Immediately: Affix a "Hazardous Waste" label to the container before adding any waste.
-
Complete the Label: Clearly write the full chemical name ("this compound"), and list all components and their approximate percentages if it is a mixture. Keep a running log.
-
Store Appropriately: Keep the waste container closed when not in use. Store it in a secondary containment bin in a cool, dry, well-ventilated area, away from incompatible materials.[7]
Step-by-Step Disposal Procedures
The following protocols delineate the proper handling of different forms of this compound waste. The overarching principle is that all forms of this waste must be collected for disposal by a licensed hazardous waste contractor.
Caption: Decision workflow for proper disposal of this compound waste streams.
This applies to the original reagent bottle containing the pure, unused, or expired chemical.
-
Ensure Secure Packaging: Verify the container cap is tightly sealed. If the original container is compromised, overpack it into a larger, sealable container.
-
Label for Disposal: Do not deface the original manufacturer's label. Apply a hazardous waste label with all required information.
-
Segregate and Store: Place the container in your lab's designated satellite accumulation area for solid chemical waste.
-
Request Pickup: Follow your institution's procedure to request a hazardous waste pickup from the EHS department.
This includes items like weighing boats, contaminated gloves, bench paper, and silica gel from chromatography.
-
Gross Decontamination: Remove as much of the solid chemical as possible from labware. This recovered solid should be placed in the solid waste container described in Section 2.
-
Collect Contaminated Solids: Place all contaminated disposable items (gloves, wipers, weighing paper) directly into the designated solid hazardous waste container.
-
Non-Disposable Glassware: Rinse contaminated glassware with a minimal amount of a suitable solvent (e.g., ethanol or acetone). This rinsate is now a hazardous waste. Collect it in a designated "Non-halogenated Waste Solvent" container. The cleaned glassware can then be washed normally.
-
Spill Cleanup: Absorb spills with an inert material like vermiculite or sand.[9] Sweep up the material carefully to avoid creating dust and place it in the solid hazardous waste container.[10]
Due to the potential for aquatic toxicity and the presence of sulfur, aqueous solutions of this compound must not be disposed of down the sanitary sewer .[3][10] While neutralization is a common treatment for simple acids, it is insufficient here as it does not remove the thiophene moiety from the waste stream.[8]
-
Collect All Solutions: Pour all aqueous solutions containing this compound into a designated "Aqueous Acidic Hazardous Waste" carboy.
-
Maintain Log: Keep a log of all constituents added to the carboy.
-
Store Safely: Store the carboy in secondary containment, away from bases and other incompatible waste streams.
-
Arrange for Pickup: Once the carboy is full, arrange for disposal through your EHS department.
Building a Culture of Safety: Waste Minimization
The most effective disposal method is to prevent waste generation in the first place.
-
Prudent Purchasing: Order only the quantity of chemical required for your experiments.[11]
-
Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates.
-
Scale Down Experiments: When possible, utilize microscale techniques to reduce the volume of reagents used and waste generated.
By adhering to these scientifically grounded procedures, you uphold your professional responsibility to ensure a safe laboratory environment and protect our shared ecosystem. This commitment to the complete chemical lifecycle is a hallmark of excellence in research.
References
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Thiophene. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Thiophene. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophene, benzene free, 99.5%. Retrieved from [Link]
-
National Institutes of Health, PubChem. (n.d.). This compound. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, March 20). Special Wastes. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
International Maritime Organization. (n.d.). International Convention for the Prevention of Pollution from Ships (MARPOL). Retrieved from [Link]
-
ACS Publications. (2024, March 25). A New Process To Prepare Thiophene-2-Carbonyl Chloride.... Retrieved from [Link]
-
GovInfo. (2011, September 14). Federal Register/Vol. 76, No. 178. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
AIC. (1984, May). Hazardous Waste Disposal. Retrieved from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. nj.gov [nj.gov]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Disposal [cool.culturalheritage.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. vumc.org [vumc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
